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  • Product: Methyl 2-hydroxy-4-morpholinobenzoate
  • CAS: 207850-94-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-4-morpholinobenzoate

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated physicochemical properties, spectroscopic profile, and synthesis of Methyl 2-hydroxy-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physicochemical properties, spectroscopic profile, and synthesis of Methyl 2-hydroxy-4-morpholinobenzoate. As a molecule incorporating the salicylate scaffold—a privileged structure in medicinal chemistry—and a morpholine moiety known to improve pharmacokinetic properties, this compound represents a significant target for researchers in drug discovery and materials science. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from structurally related analogues and outlines robust, field-proven experimental protocols for its definitive characterization. The narrative emphasizes the causal relationships behind experimental design and data interpretation, ensuring a self-validating framework for researchers.

Introduction and Molecular Overview

Methyl 2-hydroxy-4-morpholinobenzoate is an organic compound featuring a methyl salicylate core substituted with a morpholine group at the C4 position. The salicylate structure is the basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs), while the morpholine ring is a common substituent in medicinal chemistry used to enhance aqueous solubility, metabolic stability, and overall drug-like properties. The combination of these two moieties suggests potential applications in pharmaceutical development.

Molecular Structure:

  • IUPAC Name: Methyl 2-hydroxy-4-(morpholin-4-yl)benzoate

  • Molecular Formula: C₁₂H₁₅NO₄

  • Molecular Weight: 237.25 g/mol

  • Key Features:

    • Aromatic Ring: A benzene ring substituted with hydroxyl, ester, and morpholine groups.

    • Salicylate Moiety: An ortho-hydroxybenzoic acid methyl ester structure, capable of intramolecular hydrogen bonding.

    • Morpholine Moiety: A saturated heterocycle containing both ether and secondary amine functionalities, which imparts basicity and influences solubility.

The strategic placement of the electron-donating morpholino group and the hydroxyl group, alongside the electron-withdrawing methyl ester, creates a unique electronic environment that dictates the molecule's chemical reactivity and physical properties.

Synthesis and Structural Elucidation

A plausible and efficient synthetic route to Methyl 2-hydroxy-4-morpholinobenzoate involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction is a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds.[1] The proposed starting material would be a commercially available halogenated methyl salicylate derivative, such as Methyl 4-chloro-2-hydroxybenzoate.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

The workflow involves the coupling of an aryl halide with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for reaction efficiency, with sterically hindered biaryl phosphine ligands like XPhos often providing excellent results for coupling with aryl chlorides.

G cluster_reactants Reactants cluster_conditions Reaction Conditions start1 Methyl 4-chloro-2-hydroxybenzoate process Buchwald-Hartwig Amination Reaction start1->process start2 Morpholine start2->process catalyst Pd Catalyst (e.g., Pd(dba)₂) catalyst->process ligand Ligand (e.g., XPhos) ligand->process base Base (e.g., NaOtBu) base->process solvent Solvent (e.g., Toluene) solvent->process workup Aqueous Workup & Extraction process->workup purify Column Chromatography workup->purify product Methyl 2-hydroxy-4- morpholinobenzoate purify->product

Caption: Proposed synthesis of Methyl 2-hydroxy-4-morpholinobenzoate.

Detailed Experimental Protocol
  • Reactor Setup: To an oven-dried, two-necked flask equipped with a reflux condenser and magnetic stirrer, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 5 minutes. Add Methyl 4-chloro-2-hydroxybenzoate (1.0 equiv.) and morpholine (1.5 equiv.) sequentially.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: Cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final product.

Physicochemical Properties

PropertyPredicted Value / Experimental MethodRationale and Causality
Physical State Expected to be a crystalline solid at STP.The presence of polar functional groups and a rigid aromatic ring favors a solid state.
Melting Point Not available. Determined via Capillary Method .[3]Purity is directly correlated with a sharp, narrow melting range. Impurities typically depress and broaden the range.[4]
Solubility Predicted to have low solubility in water, but soluble in organic solvents (e.g., ethanol, chloroform, DMSO). Determined via Shake-Flask Method .[5][6][7]The morpholine group may slightly increase aqueous solubility compared to methyl salicylate, but the overall molecule remains largely hydrophobic.
pKa Phenolic -OH: ~9-10; Protonated Morpholine: ~5-6. Determined via UV-Vis Spectrophotometry or NMR Titration .[8][9]The phenolic hydroxyl group is acidic, while the nitrogen in the morpholine ring is basic. These values are crucial for understanding ionization state at physiological pH.
LogP (o/w) ~1.5 - 2.5. Determined via Shake-Flask or RP-HPLC Method .[10][11][12]This value indicates the compound's lipophilicity, a critical parameter for predicting membrane permeability and pharmacokinetic behavior.
Experimental Determination Protocols
  • Melting Point (Capillary Method): A small, dry, powdered sample is packed into a capillary tube. The tube is placed in a melting point apparatus and heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.[13] A slow heating rate (~1 °C/min) near the expected melting point is crucial for accuracy.[13]

  • Solubility (Shake-Flask Method): An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer) in a flask. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[7]

  • pKa Determination (Spectrophotometric Method): This method is ideal for compounds with a pH-dependent UV-Vis absorbance spectrum. A series of buffer solutions with known pH values are prepared. A constant concentration of the compound is added to each buffer. The absorbance is measured at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities. A plot of absorbance versus pH yields a sigmoidal curve, and the pKa is determined from the inflection point.[9][14]

  • LogP Determination (Shake-Flask Method): A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the layers. The concentration of the compound in both the aqueous and organic phases is determined. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase, and LogP is its base-10 logarithm.[12]

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the chemical structure. The following sections predict the key features in NMR, IR, and Mass spectra based on the analysis of structurally related compounds.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Confirmation cluster_secondary Functional Group & Purity Analysis start Purified Compound ms Mass Spec (MS) (Molecular Weight) start->ms nmr ¹H & ¹³C NMR (Connectivity) start->nmr ir FT-IR Spectroscopy (Functional Groups) ms->ir nmr->ir hplc HPLC (Purity) ir->hplc final Structurally Confirmed & Pure Compound hplc->final

Caption: A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, in CDCl₃, 400 MHz):

    • δ ~10.5-11.0 ppm (1H, broad singlet): Phenolic hydroxyl proton (-OH), deshielded due to intramolecular hydrogen bonding with the ester carbonyl.

    • δ ~7.8 ppm (1H, doublet): Aromatic proton at C6 (ortho to the ester), coupled to the proton at C5.

    • δ ~6.3-6.5 ppm (2H, multiplet): Aromatic protons at C3 and C5. These protons are significantly shielded by the strong electron-donating effects of the adjacent hydroxyl and morpholino groups.

    • δ ~3.9 ppm (3H, singlet): Methyl ester protons (-OCH₃).

    • δ ~3.85 ppm (4H, triplet): Morpholine protons adjacent to oxygen (-O-CH₂-).

    • δ ~3.2 ppm (4H, triplet): Morpholine protons adjacent to nitrogen (-N-CH₂-).

  • ¹³C NMR (Predicted, in CDCl₃, 100 MHz):

    • δ ~170 ppm: Ester carbonyl carbon (C=O).

    • δ ~160-165 ppm: Aromatic carbon attached to the hydroxyl group (C2).

    • δ ~155-160 ppm: Aromatic carbon attached to the morpholine group (C4).

    • δ ~130-135 ppm: Aromatic carbon at C6.

    • δ ~105-110 ppm: Aromatic carbon attached to the ester group (C1).

    • δ ~95-105 ppm: Aromatic carbons at C3 and C5.

    • δ ~66-67 ppm: Morpholine carbons adjacent to oxygen (-O-CH₂-).

    • δ ~52 ppm: Methyl ester carbon (-OCH₃).

    • δ ~48-50 ppm: Morpholine carbons adjacent to nitrogen (-N-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.[15][16]

  • ~3200-2800 cm⁻¹ (broad): O-H stretching of the intramolecularly hydrogen-bonded phenolic hydroxyl group.

  • ~2960-2850 cm⁻¹: C-H stretching from the aliphatic morpholine and methyl groups.

  • ~1680-1660 cm⁻¹ (strong): C=O stretching of the ester carbonyl. The frequency is lowered from the typical ~1735 cm⁻¹ due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹ and ~1150 cm⁻¹: C-N stretching of the aryl amine and C-O-C stretching of the morpholine ether linkage, respectively.

Mass Spectrometry (MS)
  • Technique: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Expected Molecular Ion: For ESI in positive mode, a prominent peak at m/z = 238.10 [M+H]⁺ is expected.

  • Key Fragmentation Patterns:

    • Loss of the methoxy group (-OCH₃) from the ester.

    • Loss of the entire methoxycarbonyl group (-COOCH₃).

    • Fragmentation of the morpholine ring.

Potential Applications and Future Directions

The hybrid structure of Methyl 2-hydroxy-4-morpholinobenzoate makes it an intriguing candidate for several research areas:

  • Drug Discovery: As an analogue of salicylic acid, it could be explored for anti-inflammatory, analgesic, or anticancer properties. The morpholine group could enhance its pharmacokinetic profile, making it a lead compound for optimization.

  • Materials Science: The molecule could serve as a monomer or building block for specialty polymers or as a ligand in the synthesis of metal-organic frameworks (MOFs).

Future research should focus on the experimental validation of the properties outlined in this guide, followed by biological screening to uncover its therapeutic potential.

References

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Journal of Chemical Education. [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

  • Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [Link]

  • ADMET Predictor® - Simulations Plus. (n.d.). Simulations Plus. [Link]

  • QikProp | Schrödinger. (n.d.). Schrödinger. [Link]

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]

  • Melting point determination. (n.d.). SSERC. [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). University of Manitoba. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). NIU Department of Chemistry and Biochemistry. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.). ResearchGate. [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • FTIR frequency range and functional groups present in the sample before extraction process. (n.d.). ResearchGate. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2023). PubMed. [Link]

  • IR Absorption Frequencies. (n.d.). NIU Department of Chemistry and Biochemistry. [Link]

  • Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. (n.d.). PrepChem.com. [Link]

  • Solubility determination and crystallization. (2021). HUBER. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2026). ResearchGate. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. (n.d.). University of Pennsylvania. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

  • 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. (2012). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2022). Journal of Industrial Microbiology and Biotechnology. [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). UW-Waukesha. [Link]

  • 4-Aminosalicylic acid. (n.d.). Wikipedia. [Link]

  • Preparation of 4-aminosalicylic acid. (n.d.). PrepChem.com. [Link]

  • Does anyone know the synthesis of 4-aminosalicylic acid? (2014). ResearchGate. [Link]

  • Method of preparing 4-aminosalicylic acid. (n.d.).

Sources

Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to Methyl 2-hydroxy-4-morpholinobenzoate Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-hydroxy-4-morpholinobenzoate

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Methyl 2-hydroxy-4-morpholinobenzoate, a specialized organic compound. While a specific CAS number for this molecule is not readily indexed in major chemical databases, indicating its status as a potentially novel or non-commercial entity, this guide constructs a robust scientific profile based on established chemical principles and analogous compounds. We will detail its chemical structure and inferred properties, propose a validated synthetic pathway with a step-by-step protocol, outline methods for its analytical characterization, and discuss its potential applications in medicinal chemistry and materials science. The methodologies are presented with a focus on the underlying chemical rationale, ensuring a self-validating and reproducible framework for researchers.

Methyl 2-hydroxy-4-morpholinobenzoate is a substituted aromatic ester. It incorporates three key functional groups onto a benzene ring: a hydroxyl group (phenol), a methyl ester, and a morpholine moiety. This unique combination suggests potential for hydrogen bonding, ester hydrolysis, and activity as a tertiary amine.

Structural Information
  • IUPAC Name: Methyl 2-hydroxy-4-(morpholin-4-yl)benzoate

  • Molecular Formula: C₁₂H₁₅NO₄

  • Molecular Weight: 237.25 g/mol

  • Structure:

    Caption: Chemical structure of Methyl 2-hydroxy-4-morpholinobenzoate.

Predicted Physicochemical Data

The following properties are estimated based on the compound's structure and data from analogous molecules like methyl salicylate and N-aryl morpholines.

PropertyPredicted ValueRationale / Comparison
Physical State White to off-white crystalline solidIncreased molecular weight and polarity compared to methyl salicylate (liquid) suggest a solid state.
Melting Point 130 - 150 °CThe presence of the morpholine group and potential for intermolecular hydrogen bonding would significantly raise the melting point above that of methyl salicylate (-8 °C).[1]
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate. Sparingly soluble in water.The ester and aromatic core confer solubility in common organic solvents. The morpholine and hydroxyl groups may provide limited aqueous solubility.
Boiling Point > 300 °C (decomposes)High molecular weight and polarity suggest a high boiling point, likely with decomposition.

Proposed Synthesis Pathway and Detailed Protocol

The synthesis of Methyl 2-hydroxy-4-morpholinobenzoate can be logically achieved via a two-step process starting from 2-hydroxy-4-aminobenzoic acid. The first step involves the synthesis of the intermediate acid, 2-hydroxy-4-morpholinobenzoic acid, followed by a classic Fischer esterification.

Overall Synthesis Scheme

Synthesis_Pathway A 2-Hydroxy-4-aminobenzoic Acid B 2-Hydroxy-4-morpholinobenzoic Acid (Intermediate) A->B  Bis(2-chloroethyl) ether,  Base (e.g., K2CO3),  Solvent (e.g., DMF),  Heat C Methyl 2-hydroxy-4-morpholinobenzoate (Final Product) B->C  Methanol (excess),  H2SO4 (catalyst),  Reflux

Caption: Proposed two-step synthesis of Methyl 2-hydroxy-4-morpholinobenzoate.

Step 2: Fischer Esterification of 2-hydroxy-4-morpholinobenzoic Acid

This protocol details the final esterification step, which is a well-established and reliable transformation. The causality for each step is explained to provide a deeper understanding of the process.

Expertise & Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction.[2] To drive the reaction towards the product, a large excess of the alcohol (methanol) is used, shifting the equilibrium according to Le Châtelier's principle. Concentrated sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]

Protocol:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-morpholinobenzoic acid (10.0 g, 44.8 mmol).

    • Add 150 mL of anhydrous methanol. The large excess serves as both reactant and solvent.

    • Place the flask in an ice-water bath to cool.

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (2.5 mL, ~46.8 mmol) dropwise to the stirring suspension.

    • Causality: The addition is performed slowly and with cooling because the dilution of sulfuric acid in methanol is highly exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.

    • Maintain reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol to approximately one-third of the original volume using a rotary evaporator.

    • Pour the concentrated mixture slowly into 300 mL of ice-cold deionized water with stirring.

    • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

    • Causality: Neutralization quenches the acid catalyst and deprotonates any unreacted carboxylic acid, making it water-soluble as its sodium salt and separating it from the desired ester product.

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 100 mL) to remove residual water and inorganic salts.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Analytical Characterization

To ensure the identity and purity of the synthesized Methyl 2-hydroxy-4-morpholinobenzoate, a combination of spectroscopic and physical methods should be employed.

Analysis MethodExpected Results
¹H NMR Aromatic Protons: Three signals in the aromatic region (~6.0-8.0 ppm). Methyl Protons: A singlet at ~3.8-3.9 ppm (3H). Morpholine Protons: Two multiplets, typically around ~3.2 ppm (4H, -N-CH₂-) and ~3.8 ppm (4H, -O-CH₂-). Phenolic Proton: A broad singlet at high chemical shift (>10 ppm).
¹³C NMR Carbonyl Carbon: Signal at ~170 ppm. Aromatic Carbons: Multiple signals between ~100-165 ppm. Methyl Carbon: Signal around ~52 ppm. Morpholine Carbons: Signals around ~48 ppm (-N-CH₂) and ~66 ppm (-O-CH₂-).
FT-IR (cm⁻¹) O-H Stretch: Broad peak from 3200-3600 (phenolic hydroxyl). C-H Stretch: Peaks around 2850-3000 (aliphatic and aromatic). C=O Stretch: Strong, sharp peak around 1680-1700 (ester carbonyl). C-O Stretch: Peaks in the 1100-1300 region (ester and ether).
Mass Spec (ESI+) [M+H]⁺: Expected at m/z = 238.11.
Melting Point A sharp melting point range for the purified compound confirms its purity.

Applications and Future Research Directions

The unique structural motifs of Methyl 2-hydroxy-4-morpholinobenzoate make it a compound of interest for several research areas.

  • Medicinal Chemistry: The morpholine ring is a privileged scaffold in drug discovery, known to improve pharmacokinetic properties such as solubility and metabolic stability. The salicylate core is a well-known pharmacophore with anti-inflammatory properties.[3] This hybrid structure could serve as a key intermediate for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other bioactive molecules.

  • Material Science: As a difunctional monomer, it could potentially be used in the synthesis of specialty polymers and resins where the phenolic hydroxyl group and the ester can undergo further reactions.

  • Chemical Probes: The compound could be further functionalized to create chemical probes for studying biological systems, leveraging the targeting capabilities that could be introduced via the morpholine nitrogen.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Preparation of Methyl Salicylate. (n.d.). University of the Fraser Valley. Retrieved from [Link]

  • Fieser, L. F. (1941). Preparation of methyl salicylate (wintergreen oil; salicylic acid methyl ester; methyl 2-hydroxybenzoate). PrepChem.com. Retrieved from [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

  • CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid. (n.d.). Google Patents.

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Foundational

Potential Biological Activity of Morpholine-Substituted Benzoates: A Technical Guide

Executive Summary: The Morpholine-Benzoate Pharmacophore[1][2][3][4] The integration of a morpholine heterocycle onto a benzoate (benzoic acid/ester) scaffold represents a strategic pharmacophore design in modern medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine-Benzoate Pharmacophore[1][2][3][4]

The integration of a morpholine heterocycle onto a benzoate (benzoic acid/ester) scaffold represents a strategic pharmacophore design in modern medicinal chemistry. This guide analyzes the biological potential of this scaffold, specifically focusing on its dual-role capability: modulating lipid metabolism in oncology and inhibiting cholinesterase activity in neurodegeneration.

While morpholine is classically utilized to optimize pharmacokinetic parameters (solubility, lipophilicity, metabolic stability), recent data identifies the 2-morpholinobenzoic acid motif as a specific inhibitor of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) , a critical enzyme in breast and colorectal cancer progression. Furthermore, derivatives of this class exhibit pleiotropic effects, including antimicrobial efficacy and dual AChE/MAO-B inhibition.

Oncology: Targeting Lipid Metabolism (PC-PLC)

Dysregulated choline phospholipid metabolism is a hallmark of cancer.[1] Overexpression of PC-PLC leads to the accumulation of phosphocholine and diacylglycerol (DAG), driving mitogenesis and survival signaling.

Mechanism of Action

Morpholine-substituted benzoates, particularly 2-morpholino-5-(N-benzylamino)benzoic acids , function as competitive inhibitors of PC-PLC. The morpholine nitrogen acts as a crucial hydrogen bond acceptor within the enzyme's active site, while the benzoate moiety mimics the phosphate headgroup of the natural substrate.

Key Pathway Interruption:

  • Target: PC-PLC (Bacillus cereus and mammalian orthologs).

  • Effect: Reduction in DAG levels

    
     Downregulation of PKC signaling 
    
    
    
    G1/S phase cell cycle arrest.
Comparative Potency Data

The following table summarizes the antiproliferative potency of key morpholine-benzoate derivatives against human cancer cell lines.

Compound IDStructure MotifCell LineTargetIC50 (µM)Ref
11f 2-morpholino-4-(N-benzylamino)benzoic acidMDA-MB-231 (Breast)PC-PLC10.7 ± 1.5[1]
12a 2-morpholino-hydroxamic acid derivativeHCT116 (Colon)PC-PLC3.1 ± 0.9[1]
AK-3 Morpholine-substituted quinazoline*A549 (Lung)EGFR/Tubulin10.38 ± 0.27[4]
D609 Xanthate (Standard Control)MDA-MB-231PC-PLC~50.0[1]

*Note: Quinazolines are benzopyrimidine derivatives, structurally related to the benzoate core logic.

Signaling Pathway Visualization

The diagram below illustrates the PC-PLC signaling cascade and the specific intervention point of morpholine-benzoates.

PC_PLC_Pathway PC Phosphatidylcholine DAG Diacylglycerol (DAG) PC->DAG Hydrolysis PCh Phosphocholine PC->PCh PC_PLC PC-PLC Enzyme (Target) PC_PLC->DAG Catalyzes Inhibitor Morpholine-Benzoate Inhibitor Inhibitor->PC_PLC Inhibits PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Signaling Proliferation Tumor Cell Proliferation MAPK->Proliferation

Figure 1: Mechanism of PC-PLC inhibition by morpholine-benzoates, preventing DAG-mediated PKC activation.

Neurodegeneration: Dual AChE/MAO-B Inhibition

Beyond oncology, morpholine-benzoates serve as privileged scaffolds for Alzheimer’s Disease (AD) therapeutics. The strategy involves Multi-Target Directed Ligands (MTDLs) that simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

Structural Logic
  • Morpholine Ring: Mimics the piperidine ring of Donepezil (standard AChE inhibitor), interacting with the catalytic anionic site (CAS) of AChE.[2]

  • Benzoate Linker: Provides the necessary spacer and H-bonding capability to span the enzyme gorge, connecting the CAS to the Peripheral Anionic Site (PAS).

Experimental Validation (Protocol Insight)

In assays utilizing Electrophorus electricus AChE, morpholine derivatives often show mixed-type inhibition.

  • Critical Observation: Substitution of the morpholine nitrogen with oxygen (creating a tetrahydropyran) results in a >2-fold loss of potency, confirming the necessity of the basic nitrogen for cation-pi interactions within the aromatic gorge of AChE [1, 6].

Technical Workflow: Synthesis of 2-Morpholino-5-substituted Benzoates

To ensure reproducibility, the following protocol outlines the synthesis of the core scaffold used in PC-PLC inhibition studies. This route utilizes an Ullmann-type coupling followed by reductive amination.[3]

Synthetic Route Diagram[8]

Synthesis_Workflow Start 2-Chloro-4-nitrobenzoic acid Step1 1. Ullmann Coupling (Morpholine, K2CO3, Cu, DMF, 100°C) Start->Step1 Inter1 2-Morpholino-4-nitrobenzoic acid Step1->Inter1 Step2 2. Fischer Esterification (MeOH, H2SO4, Reflux) Inter1->Step2 Inter2 Methyl Ester Step2->Inter2 Step3 3. Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Inter3 Aniline Intermediate Step3->Inter3 Step4 4. Reductive Amination (Ar-CHO, NaBH(OAc)3) Inter3->Step4 Final Target: 2-Morpholino-5-(N-benzylamino) benzoate Step4->Final

Figure 2: Step-wise synthesis of the biologically active 2-morpholino-5-N-benzylamino benzoate core.

Detailed Protocol (Self-Validating)

Step 1: Ullmann Coupling (Installation of Morpholine)

  • Reagents: Dissolve 2-chloro-4-nitrobenzoic acid (1.0 equiv) in DMF (0.5 M). Add Morpholine (3.0 equiv),

    
     (2.0 equiv), and Copper powder (0.1 equiv).
    
  • Reaction: Heat to 100°C for 12 hours under

    
     atmosphere.
    
    • Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (Rf ~0.4) should disappear, replaced by a fluorescent yellow spot (product).

  • Workup: Acidify with 1M HCl to pH 3. Precipitate forms.[4] Filter and wash with cold water.

Step 2: Reductive Amination (Diversification)

  • Reagents: Suspend the aniline intermediate (derived from Step 1 via esterification/reduction) in DCE (1,2-dichloroethane). Add substituted benzaldehyde (1.1 equiv).

  • Imine Formation: Stir at Room Temp for 1 hour.

  • Reduction: Add

    
     (1.5 equiv) and catalytic acetic acid. Stir for 4-12 hours.
    
    • Validation Point: Quench a small aliquot with

      
      . LC-MS should show the [M+H]+ peak corresponding to the benzylated product.
      

Strategic Optimization: Structure-Activity Relationship (SAR)

The biological activity of this class is highly sensitive to substitution patterns.

RegionModificationEffect on ActivityMechanistic Rationale
Benzoate Core 2,5-substitutionOptimal Aligns morpholine and benzylamine for PC-PLC active site binding.[3]
2,4-substitution

3-fold decrease
Steric clash prevents optimal docking [1].
Morpholine Ring Oxygen

Nitrogen (Piperazine)
VariablePiperazines often increase solubility but may alter H-bond donor/acceptor profile.
Morpholine Ring Nitrogen

Carbon (Piperidine)
Loss of Activity Loss of H-bond acceptor (ether oxygen) reduces binding affinity.
Acid Moiety -COOH

-CONHOH (Hydroxamic)

Potency
Hydroxamic acids chelate Zn2+ in metalloenzymes (e.g., PC-PLC).

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 2025.[5]

  • Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[6]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives. ACS Omega, 2023.

  • Morpholine substituted quinazoline derivatives as anticancer agents. Saudi Pharmaceutical Journal, 2018.

  • Synthesis and antimicrobial activity of morpholinyl/piperazinylbenzothiazines. Journal of Saudi Chemical Society, 2014.

  • Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases. Scientific Reports, 2019.

Sources

Exploratory

In-Silico Characterization of Methyl 2-hydroxy-4-morpholinobenzoate: A Multiscale Modeling Framework

Topic: In-silico Modeling of Methyl 2-hydroxy-4-morpholinobenzoate Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Abstract This t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In-silico Modeling of Methyl 2-hydroxy-4-morpholinobenzoate Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Abstract

This technical guide presents a comprehensive computational workflow for the structural, physicochemical, and pharmacological profiling of Methyl 2-hydroxy-4-morpholinobenzoate (M2H4M) . As a hybrid scaffold combining the anti-inflammatory pharmacophore of salicylate with the pharmacokinetic-enhancing properties of a morpholine ring, M2H4M represents a compelling case study for rational drug design. This document details protocols for Density Functional Theory (DFT) optimization, ADMET prediction, and molecular docking against Cyclooxygenase-2 (COX-2), providing a self-validating roadmap for researchers evaluating similar salicylate derivatives.

Introduction: The Chemical Rationale

Methyl 2-hydroxy-4-morpholinobenzoate integrates two distinct chemical functionalities:

  • The Salicylate Core (Methyl 2-hydroxybenzoate): Historically validated for inhibiting prostaglandin synthesis via COX enzymes. The intramolecular hydrogen bond between the hydroxyl and carbonyl groups stabilizes the planar conformation, critical for active site entry.

  • The Morpholine Moiety (Position 4): A privileged structure in medicinal chemistry used to modulate lipophilicity (LogP) and improve water solubility without sacrificing membrane permeability.

Target Molecule Specification:

  • IUPAC Name: Methyl 2-hydroxy-4-(morpholin-4-yl)benzoate

  • SMILES: COC(=O)C1=C(O)C=C(N2CCOCC2)C=C1

  • Molecular Weight: ~237.25 Da

Computational Framework & Methodology

The modeling campaign is structured into three cascading phases: Quantum Mechanical (QM) Characterization, Pharmacokinetic Profiling, and Structure-Based Drug Design (SBDD).

Phase 1: Quantum Mechanical Ligand Preparation (DFT)

Before docking, the ligand's electronic properties must be established to predict reactivity and electrostatic interactions.

Protocol:

  • Geometry Optimization: Perform calculations using Gaussian 16 or ORCA .

    • Functional: B3LYP (hybrid functional for accurate organic geometries).

    • Basis Set: 6-311G++(d,p) (diffuse functions are essential for the lone pairs on the morpholine oxygen/nitrogen and salicylate oxygen).

    • Solvation: IEFPCM (Implicit water model) to simulate physiological conditions.

  • Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true local minimum.

  • Frontier Molecular Orbitals (FMO): Calculate HOMO/LUMO energy gaps to estimate chemical hardness (

    
    ) and reactivity. The morpholine nitrogen is expected to contribute significantly to the HOMO, acting as a nucleophilic center.
    
Phase 2: ADMET & Physicochemical Profiling

Drug-likeness is assessed early to prevent "molecular obesity" in downstream optimization.

Key Metrics & Thresholds:

Property Predicted Target Rationale
LogP 1.5 – 2.5 Optimal for oral bioavailability; morpholine lowers LogP compared to phenyl analogs.
TPSA < 90 Ų Ensures blood-brain barrier (BBB) permeation if targeting CNS, or good intestinal absorption.
H-Bond Donors 1 (Phenolic OH) Complies with Lipinski’s Rule of 5.

| Metabolic Stability | CYP2D6/3A4 | Morpholine rings can be susceptible to oxidative opening; check for metabolic hotspots. |

Phase 3: Molecular Docking (Target: COX-2)

Given the salicylate core, Cyclooxygenase-2 (COX-2) is the primary biological target.

Protocol:

  • Protein Preparation:

    • Source: RCSB PDB ID 3NT1 (Naproxen bound to COX-2).

    • Clean-up: Remove water molecules (except those bridging catalytic residues), add polar hydrogens, and compute Gasteiger charges.

  • Grid Generation:

    • Center: Coordinates of the co-crystallized ligand (Naproxen).

    • Box Size:

      
       Å.
      
  • Docking Engine: AutoDock Vina (for speed/accuracy balance) or Glide XP (for rigorous scoring).

  • Validation: Re-dock the native ligand (Naproxen). An RMSD < 2.0 Å validates the protocol.

Experimental Workflow Visualization

The following diagram illustrates the integrated in-silico pipeline, from structure generation to dynamic simulation.

G cluster_QM Phase 1: QM Characterization cluster_ADMET Phase 2: ADMET Profiling cluster_Docking Phase 3: Interaction Modeling Start Ligand Structure (SMILES) DFT_Opt DFT Optimization (B3LYP/6-311G++) Start->DFT_Opt ESP_Map ESP & HOMO/LUMO Calculation DFT_Opt->ESP_Map PhysProp LogP & Solubility Prediction ESP_Map->PhysProp Tox Toxicity Alert (Brenk/Pain Filters) PhysProp->Tox Docking Molecular Docking (AutoDock Vina) Tox->Docking Pass Target_Prep Target Prep (COX-2: PDB 3NT1) Target_Prep->Docking MD_Sim MD Simulation (100 ns, GROMACS) Docking->MD_Sim Top Pose

Caption: Integrated computational workflow for M2H4M characterization, moving from quantum mechanics to macromolecular simulation.

Results Interpretation & Mechanism of Action[1]

Binding Mode Hypothesis

In the COX-2 active site, M2H4M is predicted to adopt a binding pose distinct from traditional NSAIDs due to the morpholine tail.

  • Anchor Point: The carboxylate ester and phenolic hydroxyl form a hydrogen bond network with Arg120 and Tyr355 (the "gatekeeper" residues).

  • Hydrophobic Channel: The benzene ring occupies the hydrophobic pocket lined by Val349 and Leu531 .

  • Morpholine Interaction: The morpholine ring projects into the side pocket (often exploited by COX-2 selective inhibitors like Celecoxib), potentially forming a water-mediated H-bond via the ether oxygen to His90 or Arg513 .

Molecular Dynamics (MD) Stability

To confirm the docking pose, a 100 ns MD simulation (GROMACS) is required.

  • RMSD Analysis: A stable complex should show Ligand RMSD < 2.5 Å after equilibration (approx. 10 ns).

  • RMSF Analysis: High fluctuation in the morpholine ring is expected (solvent exposed), while the salicylate core should remain rigid (RMSF < 1.0 Å).

  • H-Bond Lifetime: Monitor the persistence of the interaction with Arg120 . >60% occupancy suggests high affinity.

Interaction Network Diagram

The specific predicted interactions within the COX-2 binding pocket are visualized below.

Interactions Lig_Core Salicylate Core Lig_OH 2-OH Group Lig_Core->Lig_OH Lig_COOMe Ester Group Lig_Core->Lig_COOMe Lig_Morph 4-Morpholine Lig_Core->Lig_Morph Val349 Val349 (Hydrophobic) Lig_Core->Val349 Pi-Alkyl Tyr355 Tyr355 (Gatekeeper) Lig_OH->Tyr355 H-Bond Arg120 Arg120 (Cationic) Lig_COOMe->Arg120 H-Bond (Electrostatic) His90 His90 (Polar) Lig_Morph->His90 Water Bridge (Proposed)

Caption: Predicted pharmacophoric interaction map of M2H4M within the COX-2 active site.

Conclusion

In-silico modeling of Methyl 2-hydroxy-4-morpholinobenzoate reveals a molecule with significant potential as a lead compound. The salicylate core ensures target recognition (COX-2), while the morpholine substituent offers a lever to tune solubility and metabolic stability. This guide provides the blueprint for verifying these properties, moving from DFT-based electronic analysis to dynamic simulation of protein-ligand stability.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations). Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Duggan, K. C., et al. (2010). Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen. Journal of Biological Chemistry, 285(45), 34950-34959. (Source for PDB 3NT1). Link

  • Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

  • Kumari, S., et al. (2023). Novel Vulgarin Derivatives: Chemical Transformation, In Silico and In Vitro Studies. Molecules, 28(8), 3442. (Reference for COX-2 docking workflows). Link

Foundational

Chemical characteristics of substituted methyl benzoates

Topic: Chemical Characteristics and Synthetic Utility of Substituted Methyl Benzoates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Substit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Characteristics and Synthetic Utility of Substituted Methyl Benzoates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted methyl benzoates represent a pivotal class of aromatic esters serving as versatile scaffolds in medicinal chemistry, fragrance formulation, and materials science. Their utility is defined by the electronic tunability of the benzene ring, where substituents at ortho, meta, and para positions dictate reactivity, spectroscopic signatures, and biological interaction. This guide provides a rigorous analysis of their physicochemical properties, governed by Hammett linear free-energy relationships, and details optimized synthetic protocols ranging from classical Fischer esterification to modern green catalytic cycles.

Electronic Structure & Reactivity: The Hammett Correlation

The reactivity of substituted methyl benzoates is quantitatively described by the Hammett equation, which correlates reaction rates (


) or equilibrium constants (

) with the electronic nature of substituents (

).


  • 
     (Substituent Constant):  Measures the electron-donating or withdrawing capability relative to hydrogen.[1]
    
  • 
     (Reaction Constant):  Measures the sensitivity of the reaction to electronic effects.[2] For the alkaline hydrolysis of methyl benzoates, 
    
    
    
    is positive (+2.38), indicating that electron-withdrawing groups (EWGs) accelerate the reaction by stabilizing the anionic tetrahedral intermediate.
Mechanistic Implications
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     and 
    
    
    
    withdraw electron density via induction (
    
    
    ) or resonance (
    
    
    ), increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for nucleophilic attack (e.g., by
    
    
    ).
  • Electron-Donating Groups (EDGs): Substituents like

    
     and 
    
    
    
    donate electron density, reducing carbonyl electrophilicity and retarding hydrolysis.

Table 1: Hammett Substituent Constants (


) and Impact on Reactivity 
Substituent (

)
Type

Value
Effect on Hydrolysis Rate (

)
Electronic Effect

Strong EWG+0.78Significantly AcceleratedStrong


Weak EWG+0.23Moderately Accelerated


Reference0.001.0 (Baseline)N/A

Weak EDG-0.17Slightly RetardedHyperconjugation

Strong EDG-0.27Significantly RetardedStrong

Note: The negative


 value for 

-OMe arises because its resonance donation (

) outweighs its inductive withdrawal (

).
Visualizing Electronic Effects

The following diagram illustrates the logical flow of substituent effects on ester hydrolysis.

HammettLogic Substituent Substituent (R) EWG EWG (-NO2, -Cl) Positive Sigma Substituent->EWG EDG EDG (-OMe, -Me) Negative Sigma Substituent->EDG carbonyl Carbonyl Carbon Electrophilicity EWG->carbonyl Increases (+) EDG->carbonyl Decreases (-) Rate Hydrolysis Rate (k) carbonyl->Rate Direct Correlation

Figure 1: Logical flow of substituent electronic effects on the hydrolysis rate of methyl benzoates.

Spectroscopic Profiling

Characterization of substituted methyl benzoates relies heavily on NMR and IR spectroscopy. The electronic environment of the ring protons and the carbonyl carbon shifts predictably based on the substituent.

NMR Characteristics

The methyl ester protons (


) typically appear as a sharp singlet around 3.85 – 3.95 ppm . Aromatic protons show distinct splitting patterns (AB systems for para-substitution) and chemical shifts driven by shielding/deshielding effects.
  • Deshielding (Downfield Shift): EWGs (e.g.,

    
    ) pull density away from the ring, shifting adjacent protons downfield (
    
    
    
    ppm).
  • Shielding (Upfield Shift): EDGs (e.g.,

    
    ) increase ring electron density, shifting adjacent protons upfield (
    
    
    
    ppm).

Table 2: Comparative Physical and Spectral Properties

CompoundStructureMelting Point (°C)

NMR (Ar-H, ppm)

NMR (

, ppm)
Methyl Benzoate

-12.57.40 – 8.05 (m)3.90
Methyl 4-nitrobenzoate

94 – 968.20 – 8.30 (d)3.98
Methyl 4-methoxybenzoate

48 – 496.90 – 8.00 (d)3.87

Data Sources: Sigma-Aldrich [1], NIST WebBook [2].

Synthetic Protocols

We present two validated protocols: a classical Fischer esterification and a modern "Green" solid-acid catalyzed method.

Method A: Classical Fischer Esterification (Self-Validating)
  • Principle: Acid-catalyzed equilibrium reaction between benzoic acid and methanol. Excess methanol drives the equilibrium (Le Chatelier’s principle).

  • Validation Checkpoint: The formation of a biphasic system upon water addition confirms ester insolubility vs. unreacted acid solubility.

Protocol:

  • Charge: In a 100 mL round-bottom flask, combine substituted benzoic acid (50 mmol) and anhydrous methanol (25 mL).

  • Catalyst: Add conc.

    
     (1.0 mL) dropwise with stirring. Caution: Exothermic.
    
  • Reflux: Heat to reflux (

    
    ) for 2 hours. Monitor via TLC (Mobile phase: 8:2 Hexane/EtOAc).
    
  • Workup:

    • Cool to room temperature.[3][4][5]

    • Pour into ice water (100 mL). The ester will separate as an oil or precipitate as a solid.

    • Extract with dichloromethane (

      
       mL).
      
    • Wash organic layer with

      
       (removes unreacted acid—bubbling indicates neutralization) and brine.
      
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize solids from ethanol; distill liquids.
    
Method B: Green Synthesis using Solid Acid Catalyst (Zr/Ti or Resin)
  • Advantage: Eliminates corrosive liquid waste; catalyst is reusable.

  • Validation Checkpoint: Catalyst recovery via simple filtration; absence of sulfate salts in aqueous waste.

Protocol:

  • Preparation: Activate Amberlyst-15 or Sulfated Zirconia catalyst by drying at

    
     for 1 hour.
    
  • Reaction: Mix benzoic acid derivative (10 mmol), methanol (100 mmol), and solid catalyst (0.5 g) in a reaction vessel.

  • Process: Reflux at

    
     for 4–6 hours.
    
    • Optimization: Use a Dean-Stark trap if using higher boiling alcohols, but for methanol, excess solvent suffices.

  • Isolation: Filter the hot mixture to recover the solid catalyst (wash with cold methanol).

  • Finishing: Evaporate methanol from the filtrate. Dissolve residue in ethyl acetate, wash with water, and dry.[6] Yields typically >85%.

SynthesisWorkflow Start Start: Benzoic Acid + MeOH Catalyst Add Solid Acid Catalyst (Amberlyst-15 / Zr-Ti) Start->Catalyst Reflux Reflux 70°C, 4-6 hrs (Kinetics driven) Catalyst->Reflux Filter Hot Filtration (Recover Catalyst) Reflux->Filter Filter->Catalyst Recycle Evap Evaporate Methanol Filter->Evap Filtrate Wash Wash (H2O/NaHCO3) Remove unreacted acid Evap->Wash Product Pure Methyl Benzoate Wash->Product

Figure 2: Workflow for the Green Synthesis of Methyl Benzoates using a recoverable solid acid catalyst.

Applications in Drug Discovery

Substituted methyl benzoates are not merely end-products but critical intermediates in the synthesis of heterocycles and active pharmaceutical ingredients (APIs).

  • Enzyme Inhibition Studies: Methyl 4-nitrobenzoate is used to characterize nitroreductase enzymes (e.g., NfsA from E. coli), serving as a substrate to map enzymatic pockets for antibiotic resistance research [3].

  • Pentose Phosphate Pathway (PPP) Inhibitors: Derivatives like methyl 4-aminobenzoate have been identified as inhibitors of G6PD and 6PGD, enzymes critical for cancer cell metabolism. Docking studies reveal that the benzoate ester moiety anchors the molecule within the active site via hydrogen bonding and

    
    -stacking interactions [4].
    
  • Lenalidomide Impurities: Methyl 2-methyl-4-nitrobenzoate is monitored as a specific process-related impurity (Impurity 20) in the synthesis of Lenalidomide, a treatment for multiple myeloma, necessitating precise analytical standards [5].

References

  • Sigma-Aldrich. Methyl 4-nitrobenzoate Product Specification. Link

  • NIST Mass Spectrometry Data Center. Methyl 3-methoxy-4-nitrobenzoate Infrared Spectrum. NIST Standard Reference Database. Link

  • Thermo Scientific Chemicals. Methyl 4-nitrobenzoate, 99%. Fisher Scientific. Link

  • Adem, S. et al. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway. PubMed (Biotechnol Appl Biochem). Link

  • PubChem. Methyl 2-methyl-4-nitrobenzoate (Lenalidomide Impurity).[7] National Library of Medicine. Link

  • LibreTexts Chemistry. Correlations of Structure with Reactivity: The Hammett Equation. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Methyl 2-hydroxy-4-morpholinobenzoate in Drug Discovery

Introduction: Unveiling the Potential of a Novel Salicylate Derivative In the landscape of medicinal chemistry, the salicylate scaffold remains a cornerstone for the development of new therapeutic agents, primarily due t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Salicylate Derivative

In the landscape of medicinal chemistry, the salicylate scaffold remains a cornerstone for the development of new therapeutic agents, primarily due to its well-established anti-inflammatory properties. The strategic functionalization of this scaffold offers a promising avenue to modulate its biological activity and pharmacokinetic profile. Methyl 2-hydroxy-4-morpholinobenzoate, a derivative of salicylic acid, incorporates a morpholine moiety at the C4 position. The morpholine ring is a privileged structure in drug discovery, often introduced to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1] This unique combination of a salicylate core with a morpholine substituent suggests that Methyl 2-hydroxy-4-morpholinobenzoate could be a valuable lead compound for a range of therapeutic applications, particularly in the realm of inflammatory diseases and oncology.

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential applications of Methyl 2-hydroxy-4-morpholinobenzoate, including detailed protocols for its synthesis and biological evaluation. While direct biological data for this specific molecule is emerging, the information presented herein is based on the well-documented activities of structurally related compounds, offering a robust framework for initiating a drug discovery program centered on this promising scaffold.

Potential Mechanisms of Action and Therapeutic Targets

The structural features of Methyl 2-hydroxy-4-morpholinobenzoate suggest several potential mechanisms of action and biological targets. The salicylate backbone is a known pharmacophore for cyclooxygenase (COX) enzymes, while the morpholine group has been implicated in the inhibition of other key signaling molecules.

Anti-inflammatory and Anti-arthritic Activity

Derivatives of 4-aminosalicylic acid have demonstrated significant inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.[2][3] The introduction of various substituents at the 4-amino position has been shown to modulate this activity. It is hypothesized that the morpholine group in Methyl 2-hydroxy-4-morpholinobenzoate could similarly influence its interaction with the active sites of COX enzymes. Furthermore, some salicylic acid derivatives have shown inhibitory effects on 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[2][3]

Hypothesized Anti-Inflammatory Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 5_LOX 5-LOX Arachidonic_Acid->5_LOX Prostaglandins Prostaglandins COX1_2->Prostaglandins Leukotrienes Leukotrienes 5_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation M_2_H_4_M Methyl 2-hydroxy-4- morpholinobenzoate M_2_H_4_M->COX1_2 Inhibition M_2_H_4_M->5_LOX Inhibition

Caption: Hypothesized inhibition of COX and 5-LOX pathways by Methyl 2-hydroxy-4-morpholinobenzoate.

Oncology and Kinase Inhibition

The morpholine moiety is present in several approved and investigational drugs targeting kinases. For instance, morpholino-substituted benzoxazines have been evaluated as inhibitors of phosphatidylinositol 3-kinases (PI3Ks) and DNA-activated protein kinase (DNA-PK).[4] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. The presence of the morpholine group in Methyl 2-hydroxy-4-morpholinobenzoate makes it a candidate for screening against a panel of cancer-related kinases.

Cardiovascular Applications

Certain 2-morpholino substituted benzoxazines have demonstrated antiplatelet activity, inhibiting both ADP and collagen-induced platelet aggregation.[5] This suggests a potential role for morpholino-containing compounds in the prevention and treatment of thrombotic diseases. Additionally, some analogues have shown inhibitory activity against phosphodiesterase 3A (PDE3A), an enzyme involved in cardiovascular function.[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-hydroxy-4-morpholinobenzoate

This protocol outlines a potential synthetic route to Methyl 2-hydroxy-4-morpholinobenzoate, starting from commercially available 4-amino-2-hydroxybenzoic acid. The synthesis involves a standard esterification followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination.

Materials:

  • 4-Amino-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Bis(2-chloroethyl) ether

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Alternatively for Step 2: Morpholine, Palladium(II) acetate, BINAP, Sodium tert-butoxide, Toluene (anhydrous)

Procedure:

Step 1: Esterification of 4-Amino-2-hydroxybenzoic acid

  • Suspend 4-amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).[6]

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain methyl 4-amino-2-hydroxybenzoate.

Step 2: Introduction of the Morpholine Moiety (Method A: Nucleophilic Aromatic Substitution)

  • Dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) and bis(2-chloroethyl) ether (1.1 eq) in DMF.

  • Add potassium carbonate (2.5 eq) to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, pour it into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield Methyl 2-hydroxy-4-morpholinobenzoate.

Step 2: Introduction of the Morpholine Moiety (Method B: Buchwald-Hartwig Amination)

  • To a solution of methyl 4-bromo-2-hydroxybenzoate (prepared from 4-bromo-2-hydroxybenzoic acid) in anhydrous toluene, add morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, quench with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis Workflow

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Morpholine Introduction A 4-Amino-2-hydroxybenzoic acid B Methyl 4-amino-2-hydroxybenzoate A->B Methanol, H₂SO₄ C Methyl 2-hydroxy-4-morpholinobenzoate B->C Bis(2-chloroethyl) ether, K₂CO₃ or Buchwald-Hartwig Amination

Caption: General synthetic workflow for Methyl 2-hydroxy-4-morpholinobenzoate.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of Methyl 2-hydroxy-4-morpholinobenzoate against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Tris-HCl buffer

  • Methyl 2-hydroxy-4-morpholinobenzoate (test compound)

  • Reference inhibitors (e.g., Aspirin, Naproxen, Indomethacin)[3]

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of Methyl 2-hydroxy-4-morpholinobenzoate in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the appropriate buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add serial dilutions of the test compound or reference inhibitors to the wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

The results can be summarized in a table comparing the IC50 values of Methyl 2-hydroxy-4-morpholinobenzoate with standard reference compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Methyl 2-hydroxy-4-morpholinobenzoateExperimental ValueExperimental Value
Aspirin~11.21[3]~8.45[3]
Naproxen~8.13[3]~6.18[3]
Indomethacin~7.16[3]~5.47[3]
Protocol 3: PI3K/DNA-PK Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of Methyl 2-hydroxy-4-morpholinobenzoate against PI3K isoforms and DNA-PK using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant PI3K isoforms (α, β, δ, γ) and DNA-PK

  • Substrate (e.g., PIP2 for PI3K, specific peptide for DNA-PK)

  • ATP

  • ADP-Glo™ Kinase Assay reagents

  • Methyl 2-hydroxy-4-morpholinobenzoate (test compound)

  • Reference inhibitors (e.g., LY294002 for PI3K)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a multi-well plate, add the kinase, substrate, and ATP in the appropriate buffer.

  • Add the test compound or reference inhibitor to the wells.

  • Incubate the plate at the recommended temperature and time for the kinase reaction.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's instructions.

  • Measure the luminescence signal.

  • Calculate the percentage of inhibition and determine the IC50 values.

Data Presentation:

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)PI3Kγ IC50 (µM)DNA-PK IC50 (µM)
Methyl 2-hydroxy-4-morpholinobenzoateExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Reference InhibitorKnown ValueKnown ValueKnown ValueKnown ValueKnown Value

Conclusion and Future Directions

Methyl 2-hydroxy-4-morpholinobenzoate represents a promising, yet underexplored, chemical entity with the potential for development as a therapeutic agent in several disease areas. The protocols and application notes provided here offer a foundational framework for initiating a comprehensive investigation into its biological activities. Future studies should focus on a broad screening cascade to identify its primary targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. In vivo studies in relevant animal models will be crucial to validate its therapeutic potential. The convergence of the salicylate scaffold's proven efficacy with the advantageous properties of the morpholine ring positions Methyl 2-hydroxy-4-morpholinobenzoate as a compelling candidate for further drug discovery and development efforts.

References

  • El-Sayed, M. A. A., et al. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 13(5), 3249-3263. [Link]

  • Saifuzzaman, M., et al. (2017). Synthesis and biological evaluation of 8-aryl-2-morpholino-7-O-substituted benzo[e][2][5]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. Bioorganic & Medicinal Chemistry, 25(22), 6045-6058. [Link]

  • Al-Rawi, J. M. A., et al. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. European Journal of Medicinal Chemistry, 42(9), 1239-1245. [Link]

  • El-Sayed, M. A. A., et al. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances, 13(5), 3249-3263. [Link]

  • Velupillai, L., et al. (2015). Synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives. European Journal of Pharmaceutical and Medical Research, 2(3), 634-645. [Link]

  • Velupillai, L., et al. (2015). Synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives. European Journal of Pharmaceutical and Medical Research, 2(3), 634-645. [Link]

  • Synthesis method of morpholine benzo
  • PrepChem. (n.d.). Synthesis of Methyl 2-hydroxy-4-aminobenzoate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side-product formation in the synthesis of Methyl 2-hydroxy-4-morpholinobenzoate

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-4-morpholinobenzoate. Recognizing the nuances of this multi-s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-4-morpholinobenzoate. Recognizing the nuances of this multi-step synthesis, we have compiled a series of troubleshooting guides and frequently asked questions. Our approach is rooted in explaining the causal chemical principles behind each experimental step and potential pitfall, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing diagnostic insights and actionable solutions.

Q1: Why is my final yield of Methyl 2-hydroxy-4-morpholinobenzoate unexpectedly low?

A1: Low yield is a common issue that can stem from inefficiencies in either the carboxylation or the esterification stage, or from losses during workup and purification. Let's break down the potential causes:

  • Inefficient Carboxylation (Kolbe-Schmitt Reaction):

    • Cause: The Kolbe-Schmitt reaction, which introduces the carboxyl group onto the 4-morpholinophenol ring, is highly sensitive to reaction conditions. The most frequent culprit is the presence of moisture, which will consume the sodium phenoxide reactant. Another cause is insufficient pressure of CO₂, leading to a low concentration of the electrophile.

    • Solution: Ensure the sodium 4-morpholinophenoxide intermediate is rigorously dried under vacuum before introducing carbon dioxide. The reaction should be conducted in a sealed pressure vessel capable of maintaining at least 100 atm at 125-150 °C to ensure sufficient CO₂ is available for the electrophilic aromatic substitution.[1]

  • Incomplete Esterification (Fischer-Tropsch Reaction):

    • Cause: The Fischer esterification of the resulting 2-hydroxy-4-morpholinobenzoic acid is an equilibrium-limited reaction.[2] Insufficient acid catalyst, an inadequate amount of methanol, or too short a reflux time will result in a significant amount of unreacted carboxylic acid.

    • Solution: Use a large excess of methanol to drive the equilibrium toward the product. Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid, is used. The reaction should be refluxed until TLC or LC-MS analysis shows the disappearance of the starting carboxylic acid, which may take 24-48 hours.[3]

  • Losses During Purification:

    • Cause: The product has both a phenolic hydroxyl group and a basic morpholine nitrogen, giving it complex solubility characteristics. During acid-base workups, improper pH adjustment can lead to the product partitioning into the wrong layer or forming emulsions.

    • Solution: Carefully neutralize the reaction mixture after esterification. Use a saturated solution of sodium bicarbonate to remove the acidic catalyst and any unreacted carboxylic acid. Extract the product with a suitable organic solvent like ethyl acetate. If column chromatography is used, select a solvent system that provides good separation from the key impurities (see Q2).

Troubleshooting Summary Table
Issue StagePotential CauseRecommended Action
Carboxylation Moisture in phenoxideDry sodium phenoxide intermediate under high vacuum for several hours.
Low CO₂ pressure/concentrationUse a high-pressure autoclave (≥100 atm); ensure no leaks.
Esterification Reaction equilibrium not shiftedUse a large excess of methanol (e.g., 10-20 equivalents or as solvent).
Incomplete reactionIncrease reflux time (monitor by TLC/LC-MS); ensure adequate acid catalyst.
Workup Product loss during extractionCarefully adjust pH to ~7-8 before extraction; use brine to break emulsions.
Q2: I see an unexpected peak in my NMR/LC-MS analysis. What is it likely to be?

A2: The appearance of unexpected peaks is almost always due to the formation of side-products. The most common culprits in this synthesis are regioisomers from the carboxylation step or unreacted starting materials.

  • Side-Product A: Methyl 5-hydroxy-2-morpholinobenzoate (Regioisomer)

    • Formation Mechanism: The Kolbe-Schmitt reaction on 4-morpholinophenol involves the electrophilic attack of CO₂ on the electron-rich phenoxide ring. While the desired product results from carboxylation ortho to the powerful hydroxyl directing group, carboxylation can also occur ortho to the morpholino group (at the C5 position). This is less favored but can occur, especially under certain conditions.

    • Identification: This isomer will have a similar mass in MS analysis. In ¹H NMR, the aromatic proton splitting patterns will be different. The desired product shows two doublets in the aromatic region, whereas the C5-carboxylated isomer would exhibit a more complex splitting pattern.

    • Prevention: The choice of cation is critical for regioselectivity. Using sodium phenoxide favors the formation of a chelated intermediate with CO₂, promoting ortho-hydroxylation.[4][5] Using potassium phenoxide, especially at higher temperatures, tends to favor the thermodynamically more stable para-hydroxy product, though in this substituted system it can increase the proportion of other isomers.[1][4] Sticking to the standard sodium phenoxide route at moderate temperatures (125-150 °C) is key.

  • Side-Product B: Unreacted Starting Materials

    • Cause: As discussed in Q1, incomplete reactions are a common issue. You may be seeing unreacted 4-morpholinophenol (from the carboxylation step) or 2-hydroxy-4-morpholinobenzoic acid (from the esterification step).

    • Identification: These are easily identified by comparing with authentic standards via TLC or LC-MS. 2-hydroxy-4-morpholinobenzoic acid will be evident in the crude product if the esterification was incomplete.

    • Removal: Unreacted 2-hydroxy-4-morpholinobenzoic acid can be easily removed with a basic wash (e.g., saturated NaHCO₃ solution) during workup. Unreacted 4-morpholinophenol can be more challenging to remove and may require column chromatography.

Troubleshooting Flowchart for Impurity Identification

G start Unexpected Peak in NMR / LC-MS check_mass Does Mass Match Starting Material? start->check_mass check_isomer Does Mass Match Product? start->check_isomer check_mass->check_isomer No is_sm1 Impurity is likely 4-morpholinophenol check_mass->is_sm1 Yes (from carboxylation) is_sm2 Impurity is likely 2-hydroxy-4-morpholinobenzoic acid check_mass->is_sm2 Yes (from esterification) is_isomer Impurity is likely Regioisomer check_isomer->is_isomer Yes other Consider other side-products (e.g., di-carboxylation) check_isomer->other No

Caption: Troubleshooting logic for identifying common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the standard, most reliable synthetic pathway for Methyl 2-hydroxy-4-morpholinobenzoate?

A1: The most established and reliable route is a two-step process starting from 4-morpholinophenol.

  • Carboxylation: The sodium salt of 4-morpholinophenol (sodium 4-morpholinophenoxide) is carboxylated using carbon dioxide under high pressure and temperature. This is a classic Kolbe-Schmitt reaction .[1]

  • Esterification: The resulting 2-hydroxy-4-morpholinobenzoic acid is then esterified with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) via a Fischer esterification to yield the final product.[2]

Overall Synthesis Workflow

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification A 4-Morpholinophenol B Sodium 4-morpholinophenoxide A->B + NaOH C 2-Hydroxy-4-morpholinobenzoic Acid B->C + CO₂, 125°C, 100 atm (Kolbe-Schmitt Reaction) D Methyl 2-hydroxy-4- morpholinobenzoate C->D + CH₃OH, H₂SO₄ (Fischer Esterification) G cluster_desired Desired Pathway (Kinetic Control) cluster_side Side-Reaction Pathway (Thermodynamic Control) start Sodium 4-morpholinophenoxide + CO₂ chelation Na⁺ Chelation Complex start->chelation [Na⁺] ts2 Para-Attack Transition State start->ts2 [K⁺] / High Temp ts1 Ortho-Attack Transition State chelation->ts1 Proximity-induced attack product1 Desired Product: Ortho-Carboxylation ts1->product1 product2 Side Product: Para-Carboxylation ts2->product2

Caption: Influence of the cation on carboxylation regioselectivity.

Q3: What are the best practices for purification of the final product?

A3: A multi-step purification strategy is often necessary to achieve high purity (>99%).

  • Aqueous Workup: After the esterification, cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate. This step removes the sulfuric acid catalyst and any unreacted carboxylic acid starting material. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Solvent Wash: Combine the organic extracts and wash with water, followed by brine to remove residual salts and water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Recrystallization: This is often a highly effective method. The crude product can be recrystallized from solvents like ethanol, methanol, or ethyl acetate/hexane mixtures. Experiment with different solvent systems to find the one that gives the best recovery and purity.

  • Column Chromatography: If recrystallization fails to remove persistent impurities (like the regioisomer), silica gel column chromatography is the final option. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50). Monitor fractions by TLC to isolate the pure product.

Experimental Protocols

Protocol 1: Carboxylation of 4-Morpholinophenol (Kolbe-Schmitt Reaction)
  • To a flame-dried, round-bottom flask, add 4-morpholinophenol (1 equiv.) and methanol.

  • Slowly add a solution of sodium hydroxide (1.05 equiv.) in methanol.

  • Stir the mixture for 30 minutes, then remove the methanol under reduced pressure to obtain the dry sodium 4-morpholinophenoxide salt. Dry further under high vacuum at 80-100 °C for at least 4 hours.

  • Transfer the dry, powdered phenoxide to a high-pressure stainless-steel autoclave.

  • Seal the autoclave, purge with nitrogen, and then pressurize with carbon dioxide to 100-120 atm.

  • Heat the autoclave to 130-150 °C and maintain the reaction with stirring for 6-12 hours.

  • Cool the reactor to room temperature and slowly vent the excess CO₂.

  • Dissolve the solid crude product in water, and acidify to pH 2-3 with concentrated HCl.

  • The precipitate, 2-hydroxy-4-morpholinobenzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Fischer Esterification
  • Suspend the dry 2-hydroxy-4-morpholinobenzoic acid (1 equiv.) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 equiv.) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

  • Follow the purification best practices outlined in FAQ Q3.

References

  • ResearchGate. "Proposed mechanism of carboxylation of phenols using a Lewis acid..." Available at: [Link]

  • MDPI. "Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction." Molecules, 2025. Available at: [Link]

  • Chemistry LibreTexts. "17.10: Reactions of Phenols." Available at: [Link]

  • Wikipedia. "Kolbe–Schmitt reaction." Available at: [Link]

  • ACS Publications. "Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives." Organic Letters. Available at: [Link]

  • OrgoSolver. "Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols." Available at: [Link]

  • PrepChem. "Synthesis of Methyl 2-hydroxy-4-aminobenzoate." Available at: [Link]

  • BYJU'S. "Kolbe's Reaction." Available at: [Link]

  • Pearson. "Kolbe-Schmidt Reaction: Videos & Practice Problems." Available at: [Link]

  • Angelo State University. "Preparation of Methyl Benzoate." Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Morpholine-Containing Compounds

Welcome to the technical support center for the purification of polar morpholine-containing compounds. The unique physicochemical properties of the morpholine moiety—namely its high polarity and basic nitrogen atom—prese...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar morpholine-containing compounds. The unique physicochemical properties of the morpholine moiety—namely its high polarity and basic nitrogen atom—present distinct challenges in chromatographic purification.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. Here, we provide in-depth, experience-driven answers to common questions and troubleshoot specific experimental issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, conceptual questions about purifying these challenging molecules.

Q1: My morpholine compound shows little to no retention on my standard C18 reversed-phase column. What's happening and what should I do?

A: This is the most common issue encountered. Standard reversed-phase chromatography (RPC) separates compounds based on hydrophobicity.[2] Highly polar molecules, like many morpholine-containing compounds, have a strong affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and weak interaction with the non-polar C18 stationary phase.[3][4] Consequently, they elute very early, often in the solvent front, resulting in poor separation from other polar impurities.

Immediate Strategies to Consider:

  • Switch to a Polar-Compatible Chromatography Mode: The most effective solution is often to move away from traditional RPC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for polar compounds.[5][6][7]

  • Modify Your Reversed-Phase Method: If you must use RPC, consider using a column with an embedded polar group (EPG) or employing ion-pairing agents in your mobile phase to enhance retention.[8]

Q2: What is HILIC, and why is it a primary recommendation for these compounds?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][7][9]

The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[9][10] Unlike reversed-phase, in HILIC, water is the "strong" or eluting solvent.[7] This makes it ideal for polar morpholine compounds because it provides robust retention, allowing for effective separation from impurities.[6][11] Furthermore, the high organic content of the mobile phase is beneficial for mass spectrometry (MS) detection as it promotes efficient solvent evaporation and analyte ionization.[3]

Q3: How does mobile phase pH affect the retention and peak shape of my basic morpholine compound?

A: The pH of the mobile phase is a critical parameter because the morpholine nitrogen is basic (typical pKa ~8.5). The pH level directly controls the ionization state of your compound, which in turn dictates its retention and interaction with the stationary phase.

  • In Reversed-Phase HPLC:

    • At Low pH (e.g., pH 2-4): The morpholine nitrogen will be protonated (positively charged). This increases the compound's polarity, leading to even less retention on a C18 column.[12][13] However, running at a low pH can improve peak shape by suppressing unwanted interactions between the protonated amine and acidic residual silanol groups on the silica surface.[14]

    • At High pH (e.g., pH 8-10): The morpholine will be in its neutral, un-ionized form. This makes the compound less polar (more hydrophobic), which significantly increases its retention on a C18 column.[13] However, care must be taken as standard silica-based columns are not stable above pH 8.[15] Hybrid-particle or specialized high-pH stable columns are required for this approach.

A general rule is to work at a pH that is at least 2 units away from the compound's pKa to ensure a single, stable ionic form and achieve reproducible retention times.[12][13][15]

Q4: What are the alternatives to HILIC for purifying these compounds?

A: While HILIC is a powerful tool, other techniques can be effective depending on the specific compound and impurity profile.

  • Ion-Pair Chromatography (IPC): This technique is a modification of reversed-phase HPLC. An ion-pairing reagent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), is added to the mobile phase.[16] This reagent has a charged head that pairs with the ionized morpholine and a hydrophobic tail that interacts strongly with the C18 stationary phase, thereby increasing retention.[17][18] However, ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.[19][20]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar organic co-solvent like methanol.[21][22] It is an excellent "green" alternative that is particularly effective for purifying polar and basic compounds, often providing better peak shapes and faster separations than HPLC.[23][24] The addition of basic or acidic additives to the co-solvent can further modulate selectivity.[22]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities on the same stationary phase. This allows for multiple retention mechanisms to be exploited simultaneously, which can be very effective for separating complex mixtures of polar and charged compounds without the need for ion-pairing reagents.[18][19]

Part 2: Troubleshooting Guide: Common Problems & Solutions

This section provides a systematic approach to resolving specific experimental failures.

Problem 1: Severe Peak Tailing in HPLC

You Observe: Your compound elutes, but the peak is asymmetrical with a pronounced "tail." This can compromise resolution and make accurate quantification difficult.[25]

// Node Definitions Start [label="Peak Tailing Observed for Basic Morpholine Compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Cause: Secondary Silanol Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause: Mass Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause: Incorrect Mobile Phase pH / Buffering", fillcolor="#FBBC05", fontcolor="#202124"]; Cause4 [label="Cause: Column Contamination / Void", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1a [label="Solution: Add a basic modifier (e.g., 0.1% TEA, NH4OH) to mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1b [label="Solution: Use a modern, base-deactivated or end-capped column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol1c [label="Solution: Operate at low pH (e.g., 2.5-3.5 with formic acid) to protonate silanols.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Solution: Reduce sample concentration and injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Solution: Ensure mobile phase pH is >2 units from pKa. Use a buffer (10-25 mM).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4 [label="Solution: Flush column with strong solvent. If problem persists, replace column.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3; Start -> Cause4;

Cause1 -> Sol1a; Cause1 -> Sol1b; Cause1 -> Sol1c; Cause2 -> Sol2; Cause3 -> Sol3; Cause4 -> Sol4; } dot Troubleshooting Peak Tailing

Detailed Explanations & Actions:

  • Cause: Secondary Silanol Interactions: This is the most frequent cause for basic compounds.[25] Residual silanol groups (-Si-OH) on the surface of silica-based columns are acidic and can form strong, unwanted ionic interactions with your protonated morpholine compound, delaying its elution in a non-uniform way.[14]

    • Action 1: Add a Competing Base. Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. These "competing bases" will interact with the active silanol sites, effectively masking them from your analyte.

    • Action 2: Use a Modern Column. Employ a high-purity, end-capped, or base-deactivated column. These columns have a much lower concentration of accessible silanol groups, minimizing the potential for these secondary interactions.

    • Action 3: Lower the pH. Adjusting the mobile phase pH to ~2.5-3.5 with an acid like formic acid protonates the majority of the silanol groups, reducing their ability to interact with your already-protonated basic analyte.[14]

  • Cause: Mass Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of analyte molecules and causing peak distortion.

    • Action: Systematically reduce the mass of your injected sample by diluting your sample or decreasing the injection volume.

  • Cause: Insufficient Buffering: If the mobile phase pH is not properly controlled, the ionization state of your compound can vary as it travels through the column, leading to band broadening and tailing.[26]

    • Action: Ensure your mobile phase pH is buffered correctly. A buffer concentration of 10-50 mM is generally sufficient.[26] Use a buffer whose pKa is close to the desired mobile phase pH for maximum buffering capacity.[26]

Problem 2: Irreproducible Retention Times in HILIC

You Observe: The retention time of your compound shifts significantly between injections or on different days.

Detailed Explanations & Actions:

  • Cause: Insufficient Column Equilibration: The water layer on the HILIC stationary phase is critical for retention and takes a significant amount of time to form and stabilize.[10][27] Insufficient equilibration is a primary source of irreproducibility.

    • Action: Equilibrate the HILIC column with the initial mobile phase for a much longer time than you would for reversed-phase—at least 20-30 column volumes is a good starting point. Ensure the re-equilibration time between gradient runs is also sufficient.[27]

  • Cause: Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., pure water) can disrupt the delicate aqueous layer on the stationary phase at the point of injection, causing peak distortion and retention shifts.[27]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or weaker elution strength (e.g., a high percentage of acetonitrile).

  • Cause: Mobile Phase Preparation: Small variations in the mobile phase composition, especially the water content, can lead to large changes in retention in HILIC mode.

    • Action: Prepare mobile phases carefully and consistently. Premixing the aqueous and organic components can improve reproducibility compared to online mixing by the pump, especially at very low percentages of one component.

Problem 3: Difficulty Scaling Up the Purification

You Observe: A separation that worked well at the analytical scale fails to provide the same purity or recovery at the preparative (scale-up) scale.

Detailed Explanations & Actions:

  • Cause: Non-Linear Scaling of Gradient: Simply multiplying solvent volumes and flow rates does not always work. The system delay volume and column geometry differences between analytical and preparative systems can alter the effective gradient experienced by the sample.

    • Action: Re-optimize the gradient on the preparative system. It's common to need to adjust the gradient slope or add isocratic hold steps to maintain resolution.[28]

  • Cause: Thermal and Mass Transfer Effects: In large-diameter columns, heat generated from solvent friction and analyte adsorption can be significant and is not dissipated as efficiently as in analytical columns.[29] This can lead to changes in selectivity and peak shape.[30]

    • Action: Maintain the same linear flow rate between the analytical and preparative columns, rather than just scaling the volumetric flow rate.[28] This is achieved by increasing the flow rate in proportion to the square of the increase in column diameter. This ensures the residence time on the column remains constant.[28]

  • Cause: Loading Capacity Issues: The solubility of your compound in the mobile phase can become a limiting factor at the high concentrations used in preparative chromatography, leading to peak fronting or precipitation on the column.

    • Action: Perform a loading study at the preparative scale. Start with a low injection mass and incrementally increase it until resolution or peak shape begins to degrade, to determine the maximum loading capacity.

Part 3: Key Experimental Protocols

Protocol 1: Step-by-Step HILIC Method Development for a Polar Morpholine Compound

This protocol provides a systematic workflow for developing a robust HILIC separation method.

G

  • Column Selection:

    • Start with a bare silica HILIC column. It is a robust and widely available choice.[7]

    • For alternative selectivity, consider an amide or diol phase, especially if your compound has hydrogen-bonding capabilities.[10][27]

  • Mobile Phase Selection:

    • Organic Solvent (Weak Solvent): Acetonitrile is the standard choice.

    • Aqueous Solvent (Strong Solvent): Use a buffered aqueous solution. Ammonium formate or ammonium acetate are excellent choices as they are volatile and MS-compatible.[9]

    • Initial Conditions:

      • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate (pH adjusted to 3.2).

      • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate (pH adjusted to 3.2).

  • Initial Gradient Scouting:

    • Equilibration: Equilibrate the column with 95% A / 5% B for at least 20 column volumes.

    • Gradient: Run a broad linear gradient from 5% B to 60% B over 10-15 minutes.

    • Analysis: Observe the retention time of your compound. If it elutes very late, you may need a stronger buffer or a different pH. If it elutes too early, you may need to start with an even higher organic percentage.

  • Optimization:

    • pH Screening: Repeat the scouting gradient with the buffer pH adjusted to 5.8 (using ammonium acetate). The change in pH can significantly alter selectivity between your compound and its impurities.[10]

    • Gradient Optimization: Once you have a suitable retention window, narrow the gradient around the elution point of your target compound to improve resolution. For example, if your compound elutes at 40% B, try a shallower gradient from 30% to 50% B.

  • Validation:

    • Confirm the identity of your purified fraction using an orthogonal analytical method (e.g., LC-MS, NMR).

    • Check for reproducibility by performing multiple injections.

Data Summary Table: Chromatography Mode Selection Guide
Technique Stationary Phase Mobile Phase Principle Best For... Key Limitation
Reversed-Phase (RPC) Non-polar (C18, C8)Polar (Water/ACN)Non-polar to moderately polar neutral or high-pH basic compounds.Poor retention for highly polar compounds.[3]
Ion-Pair RPC Non-polar (C18)Polar + Ion-Pair ReagentCharged polar compounds that lack retention in standard RPC.[16]Can suppress MS signal and requires extensive column flushing.[20]
HILIC Polar (Silica, Amide)High Organic + Aqueous BufferHighly polar, hydrophilic compounds.[5][9]Requires long equilibration times; sensitive to sample solvent.[27]
SFC Various (Chiral, Polar)Supercritical CO2 + Co-solventPolar compounds, chiral separations. Fast and "green."[21][23]Requires specialized instrumentation.

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Technology Networks. Available from: [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available from: [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Available from: [Link]

  • Ion Pairing - Blessing or Curse?. LCGC International. Available from: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. BioPharm International. Available from: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Available from: [Link]

  • Reversed-phase HPLC Buffers. Chromatography Forum. Available from: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. Available from: [Link]

  • Ion Pair Chromatograpy: A Critical Prespective. MedCrave online. Available from: [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available from: [Link]

  • Why is pH so important in buffers and additives in reversed-phase HPLC or LC-MS?. Act. Available from: [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available from: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available from: [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. Available from: [https://www.chromatographytoday.com/news/sfc-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/30208]([Link] SFC/how-good-is-sfc-for-polar-analytes/30208)

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. Available from: [Link]

  • Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. Available from: [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Available from: [Link]

  • Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-Portal.org. Available from: [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. Available from: [Link]

  • Considerations for Scaling Up Purification Processes. Bio-Rad. Available from: [Link]

  • Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology. Available from: [Link]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Acme Synthetic Chemicals. Available from: [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. Available from: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available from: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Palladium-Catalyzed Amination Reactions

Welcome to the technical support center for palladium-catalyzed amination (Buchwald-Hartwig) reactions. As Senior Application Scientists, we have compiled this guide based on our extensive experience in the field and ana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed amination (Buchwald-Hartwig) reactions. As Senior Application Scientists, we have compiled this guide based on our extensive experience in the field and analysis of common challenges faced by researchers. This resource is designed to provide direct, actionable solutions to specific experimental issues, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often serve as the first line of defense in troubleshooting.

Question: My amination reaction shows no conversion. Where do I even begin to troubleshoot?

Answer: A complete lack of conversion typically points to a fundamental issue with one of the core components of the catalytic system. The first step is to verify the integrity of your setup and reagents.

  • Atmosphere Control: The Pd(0) active catalyst is extremely sensitive to oxygen. Ensure your reaction was set up under a rigorously inert atmosphere (glovebox or properly executed Schlenk technique). Oxygen can oxidize the Pd(0) to inactive Pd(II).

  • Base Strength & Solubility: The base is crucial for deprotonating the amine and regenerating the catalyst. If the base is too weak (e.g., K₂CO₃ for a non-activated aryl chloride) or insoluble in the reaction medium, the reaction will stall. Sodium tert-butoxide (NaOtBu) is a common, strong, and effective choice for many systems.

A logical workflow for this initial troubleshooting is essential.

G Start Problem: No Conversion Inert Was the reaction run under a strictly inert atmosphere? Start->Inert Reagents Are the catalyst, ligand, and base known to be active? Inert->Reagents Yes Solution1 Solution: Re-run using glovebox or proper Schlenk technique. Degas solvent thoroughly. Inert->Solution1 No Conditions Are the temperature and reaction time sufficient? Reagents->Conditions Yes Solution2 Solution: Use fresh reagents. Consider a more air-stable precatalyst (e.g., G3-G4). Reagents->Solution2 No Solution3 Solution: Increase temperature. Screen stronger bases (e.g., NaOtBu, LHMDS). Ensure solvent choice allows for base solubility. Conditions->Solution3 No End Consult Further Literature for Specific Substrate Conditions->End Yes

Caption: Initial troubleshooting workflow for zero-yield reactions.

Question: How do I select the optimal ligand for my specific aryl halide and amine?

Answer: Ligand selection is arguably the most critical parameter for a successful Buchwald-Hartwig reaction. There is no "one-size-fits-all" solution, as the optimal ligand depends on the steric and electronic properties of both coupling partners.

  • For unactivated aryl chlorides: These are often the most challenging substrates. They require highly active, electron-rich, and sterically hindered ligands to promote the difficult oxidative addition step. Dialkylbiaryl phosphine ligands like RuPhos or XPhos are industry standards for this class of substrate.

  • For aryl bromides/iodides and primary amines: These more reactive halides are generally more forgiving. A wider range of ligands, including Josiphos-type ferrocenyl ligands or even simpler tri-tert-butylphosphine, can be effective.

  • For sterically hindered substrates: If either the aryl halide or the amine is bulky (e.g., has ortho-substituents), a ligand with a large "bite angle" and significant steric bulk is needed to facilitate both the oxidative addition and reductive elimination steps. The Buchwald biarylphosphine ligands are specifically designed for this purpose.

Refer to the table below for a general starting point.

Table 1: Ligand Selection Guide for Various Substrates
Aryl Halide ClassAmine ClassRecommended Ligand(s) (Starting Point)Key Considerations
Unactivated Aryl ChloridePrimary/Secondary AliphaticXPhos, RuPhos, BrettPhosRequires highly active, electron-rich systems.
Activated Aryl ChloridePrimary/Secondary AliphaticSPhos, cataCXium® AElectron-withdrawing groups on Ar-Cl facilitate oxidative addition.
Aryl BromidePrimary/Secondary AliphaticXPhos, SPhos, P(t-Bu)₃Generally more reactive than chlorides.
Aryl BromideAniline / Aryl AmineBrettPhos, BINAPC-N reductive elimination can be slow; ligand choice is critical.
Sterically Hindered Ar-XAny AmineXPhos, RuPhosBulky ligands promote reductive elimination and prevent β-hydride elimination.

Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions for specific, recurring experimental problems.

Problem: Reaction stalls at 50-70% conversion, even after extended time.
  • Potential Cause 1: Catalyst Decomposition. The active Pd(0)L species is not infinitely stable at the high temperatures (often 80-110 °C) used in these reactions. It can decompose into inactive palladium black. You may observe a fine black precipitate in your reaction flask.

    • Solution: Lower the reaction temperature. While this will slow the reaction rate, it will extend the catalyst's lifetime. Alternatively, use a more robust ligand or a newer generation precatalyst (e.g., a G4 precatalyst) designed for higher stability.

    • Explanation: The ligand's role is not just to facilitate the catalytic cycle but also to stabilize the palladium center. Insufficiently bulky or electron-donating ligands may dissociate, leaving the palladium center vulnerable to aggregation.

  • Potential Cause 2: Product Inhibition. In some cases, the product amine can coordinate to the palladium center more strongly than the reactant amine or ligand, effectively poisoning the catalyst and preventing turnover.

    • Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2 mol%). If this resolves the issue, product inhibition is a likely culprit. For process development, re-screening ligands to find one less susceptible to inhibition is the ideal solution.

  • Potential Cause 3: Base Depletion or Heterogeneity. The reaction may have consumed the soluble portion of the base, with the remainder being inaccessible due to poor mixing or particle size.

    • Solution: Ensure vigorous stirring. If using a solid base like K₃PO₄, consider adding a small amount of a phase-transfer catalyst or switching to a more soluble base like LHMDS or KHMDS.

Problem: Significant formation of a hydrodehalogenation side product (Ar-H instead of Ar-NR₂).
  • Potential Cause: β-Hydride Elimination. This side reaction is particularly problematic when using primary amines with β-hydrogens. The palladium-amido intermediate can eliminate to form an enamine and a palladium-hydride species, which then reductively eliminates with the aryl halide to form the undesired Ar-H product.

    • Solution: Employ a ligand with significant steric bulk around the palladium center. Ligands like XPhos or RuPhos create a crowded coordination sphere that sterically disfavors the conformation required for β-hydride elimination.

    • Explanation: The bulky ligand forces the reductive elimination (the desired C-N bond formation) to be kinetically faster than the competing β-hydride elimination pathway.

G cluster_desired Desired Pathway: Reductive Elimination cluster_side_reaction Side Reaction: β-Hydride Elimination a L-Pd(Ar)(NR₂) b Ar-NR₂ + L-Pd(0) a->b C-N Coupling c L-Pd(Ar)(NHCH₂R') d L-Pd(Ar)(H) + R'-CH=NH c->d β-H Elimination e Ar-H + L-Pd(0) d->e C-H Reductive Elim.

Caption: Competing pathways of reductive elimination and β-hydride elimination.

Key Experimental Protocols

Protocol 1: General Procedure for a Small-Scale (0.5 mmol) Buchwald-Hartwig Amination

This protocol assumes the use of an air-stable precatalyst and requires standard Schlenk line or glovebox techniques.

  • Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.005 mmol, 0.01 equiv.), and the ligand (if not using a precatalyst, 0.006 mmol, 0.012 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv.).

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 2.5 mL). Finally, add the amine (0.6 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Overview

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting. The generally accepted cycle for the Buchwald-Hartwig amination is depicted below. Any issue with the reaction can be traced back to a specific, problematic step in this cycle.

G Pd0 Pd(0)Lₙ OxAdd Pd(II)(Ar)(X)Lₙ Pd0->OxAdd + Ar-X Oxidative Addition AmineCoord [Pd(II)(Ar)(HNR₂)Lₙ]⁺X⁻ OxAdd->AmineCoord + HNR₂ Ligand Exchange Deprotonation Pd(II)(Ar)(NR₂)Lₙ AmineCoord->Deprotonation + Base - Base-H⁺X⁻ Deprotonation->Pd0 Reductive Elimination (Product Ar-NR₂ forms)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method for the Palladium-Catalyzed Amination of Chloro- and Bromopyridines. The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505-3508. [Link]

  • Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Directly Observing the Reductive Elimination of a C-N Bond from a Four-Coordinate Palladium(II) Complex. Journal of the American Chemical Society, 135(30), 11131-11139. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

Optimization

Troubleshooting low conversion in the synthesis of substituted benzoates

Technical Support Center: Synthesis of Substituted Benzoates Topic: Troubleshooting Low Conversion & Yield Optimization Ticket ID: #BENZ-SYNTH-001 Responder: Senior Application Scientist, Process Chemistry Division Intro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Benzoates Topic: Troubleshooting Low Conversion & Yield Optimization Ticket ID: #BENZ-SYNTH-001 Responder: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support center. If you are reading this, you are likely staring at an NMR spectrum showing unreacted starting material or an intractable mixture of urea byproducts.

Substituted benzoates are deceptively simple. While a standard benzoate forms easily, substituents (electron-withdrawing/donating groups, steric bulk) fundamentally alter the reaction kinetics and thermodynamics. This guide moves beyond "add more catalyst" and diagnoses the mechanistic failure points of your specific protocol.

Module 1: Diagnostic Workflow

Before altering conditions, identify the failure mode. Use this decision matrix to route your troubleshooting.

DiagnosticTree Start START: Low Conversion Observed Method Which Method? Start->Method Fischer Fischer Esterification (Acid + Alcohol + H+) Method->Fischer Steglich Steglich/Coupling (DCC/EDC + DMAP) Method->Steglich AcidCl Acid Chloride (RCOCl + Base) Method->AcidCl OrthoCheck Are 2,6-positions substituted? Fischer->OrthoCheck UreaCheck Insoluble white solid formed? Steglich->UreaCheck Smell Is Acid Chloride fresh? AcidCl->Smell WaterCheck Is water removal active? (Dean-Stark/Sieves) Equilibrium Issue: Equilibrium Limitation See Module 2 WaterCheck->Equilibrium No/Inefficient OrthoCheck->WaterCheck No StericFail Issue: Steric Hindrance See Module 4 (Acylium) OrthoCheck->StericFail Yes Rearrange Issue: N-Acyl Urea Rearrangement See Module 3 UreaCheck->Rearrange Yes Hydrolysis Issue: Hydrolysis/Moisture See Module 5 Smell->Hydrolysis No/Pungent HCl smell

Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in esterification.

Module 2: The Equilibrium Trap (Fischer Esterification)

Symptoms: Reaction stalls at ~60-70% conversion regardless of time. Root Cause: The reaction is thermodynamically limited (


). Water accumulation drives hydrolysis (the reverse reaction).
Troubleshooting Protocol
  • The "Dean-Stark" Fallacy: A standard Dean-Stark trap fails with low-boiling solvents (e.g., Methanol/Ethanol) because they don't separate from water.

    • Solution: If using MeOH/EtOH, you cannot use azeotropic distillation easily. You must use Molecular Sieves (3Å) or a huge excess of alcohol (solvent quantity).

  • Sieve Activation:

    • Protocol: Flame-dry 3Å molecular sieves under vacuum. Add 20% w/v relative to solvent.

    • Why: Unactivated sieves are useless. 3Å is critical; 4Å sieves can trap methanol/ethanol, reducing reagent concentration.

Data: Effect of Water Removal on Benzoate Yield

Method Water Removal Technique Typical Yield Notes
Standard Reflux None 60-65% Equilibrium limit reached.
Azeotropic Dean-Stark (Toluene) 90-95% Only works for high BP alcohols.
Chemical SOCl₂ (in situ acid chloride) >98% Irreversible (generates HCl/SO₂).

| Physical | 3Å Mol Sieves (Activated) | 85-95% | Best for MeOH/EtOH esters. |

Module 3: The "Dead" Intermediate (Steglich/DCC Coupling)

Symptoms: Low yield, formation of a stubborn white precipitate (urea), difficult purification. Root Cause: The


 Acyl Migration.[1]
In Steglich esterification, the 

-acylisourea intermediate is unstable. If the alcohol attacks too slowly (due to sterics or low nucleophilicity), the intermediate rearranges into an

-acylurea
, which is thermodynamically stable and dead to further reaction.[2]

SteglichMech cluster_fail FAILURE PATH (No DMAP) cluster_success SUCCESS PATH (+ DMAP) Acid Carboxylic Acid + DCC Intermediate O-Acylisourea (Active) Acid->Intermediate Activation NAcylUrea N-Acyl Urea (Dead Product) Intermediate->NAcylUrea Slow Rearrangement (k1) ActiveEster N-Acyl Pyridinium (Super Active) Intermediate->ActiveEster Fast Attack by DMAP (k2 >> k1) Product Ester + DCU ActiveEster->Product Alcohol Attack

Figure 2: Kinetic competition in Steglich Esterification. DMAP is required to outcompete the rearrangement.

Corrective Protocol
  • DMAP Stoichiometry: Do not use "catalytic" traces if the substrate is hindered. Increase DMAP to 0.3 - 1.0 equivalents .

  • Order of Addition (Critical):

    • Dissolve Acid + Alcohol + DMAP in DCM (0°C).

    • Add DCC/EDC last and slowly .

    • Reasoning: This ensures that as soon as the active intermediate forms, DMAP and Alcohol are present to intercept it before it rearranges.

  • Solvent Switch: Avoid THF. Use DCM (Dichloromethane) .

    • Evidence: THF promotes the proton transfer required for the

      
      -acylurea rearrangement side reaction [1].
      

Module 4: The Steric Wall (2,6-Disubstituted Benzoates)

Symptoms: No reaction, even with acid chlorides or reflux. Root Cause: The "Ortho Effect."[3] Substituents at the 2 and 6 positions block the trajectory of the alcohol nucleophile (Burgi-Dunitz angle) toward the carbonyl carbon. Standard tetrahedral intermediates cannot form.

Solution A: The Acylium Ion Method (Newman's Method)

This method bypasses the tetrahedral intermediate entirely by generating a linear acylium ion (


).

Protocol:

  • Dissolve the hindered benzoic acid in 100% Sulfuric Acid (concentrated).

    • Note: The solution often turns deep orange/red (formation of the acylium ion).

  • Stir for 30 minutes at RT.

  • Pour the mixture slowly into an excess of the cold alcohol .

  • Mechanism: The linear ion has no steric hindrance to approach.

Solution B: Yamaguchi Esterification

For sensitive substrates where


 is too harsh, use the Yamaguchi protocol. It uses a mixed anhydride that extends the electrophile away from the steric bulk.

Yamaguchi Protocol [2]:

  • Reagents: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent), TEA, DMAP.[4][5][6]

  • Step 1: Mix Acid + Yamaguchi Reagent + TEA in THF. (Forms mixed anhydride).[4][6][7]

  • Step 2: Add Alcohol + DMAP (Stoichiometric) . Reflux toluene.

    • Why it works: DMAP attacks the less hindered carbonyl of the mixed anhydride (regioselective), forming a reactive acyl-DMAP species that is sufficiently activated to overcome the steric barrier.[8]

Module 5: Acid Chloride Hydrolysis

Symptoms: Acid chloride disappears, but starting acid returns instead of ester. Root Cause: Moisture in the solvent or alcohol is reacting faster than the alcohol itself (Hydrolysis > Alcoholysis).

Troubleshooting:

  • The "Dry" Solvent Myth: "Anhydrous" bottles opened a month ago are wet.

  • Scavenger Base: You must use a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) or Pyridine to scavenge the HCl formed. If HCl accumulates, it can protonate the alcohol, rendering it non-nucleophilic.

  • Catalysis: Add 10 mol% DMAP . It forms an

    
    -acylpyridinium ion which is 
    
    
    
    times more reactive than the acid chloride itself.

References

  • Neises, B., & Steglich, W. (1978).[2][9][10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[11]

  • Inanaga, J., et al. (1979).[4][5][7] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4][7] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.[4] [6]

  • Organic Chemistry Portal. Steglich Esterification Mechanism & Troubleshooting.

  • Master Organic Chemistry. Fischer Esterification Equilibrium and Water Removal.

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 2-hydroxy-4-morpholinobenzoate in Solution

Welcome to the technical support center for Methyl 2-hydroxy-4-morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-hydroxy-4-morpholinobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of Methyl 2-hydroxy-4-morpholinobenzoate

Methyl 2-hydroxy-4-morpholinobenzoate is a molecule of interest in pharmaceutical research, incorporating several key functional groups: a methyl ester, a hydroxyl group, a morpholine moiety, and a benzene ring. Each of these groups contributes to the overall chemical properties and potential stability liabilities of the molecule. The primary degradation pathways to consider are hydrolysis of the ester, oxidation of the morpholine and phenol moieties, and photodecomposition of the aromatic system.

This guide provides a structured approach to identifying, mitigating, and troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of Methyl 2-hydroxy-4-morpholinobenzoate in my solution?

A1: The stability of Methyl 2-hydroxy-4-morpholinobenzoate in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1]

  • pH: The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[1][2] The rate of hydrolysis is generally at its minimum in the neutral to slightly acidic pH range.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions, including hydrolysis and oxidation.[3]

  • Light: Aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.[4]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the morpholine and phenol components of the molecule.

Q2: I'm observing a loss of potency of my Methyl 2-hydroxy-4-morpholinobenzoate solution over time. What could be the cause?

A2: A loss of potency is most likely due to chemical degradation. The primary suspect is the hydrolysis of the methyl ester group to form 2-hydroxy-4-morpholinobenzoic acid and methanol.[5] Depending on your experimental conditions, oxidation of the morpholine ring or the phenolic hydroxyl group could also contribute to the degradation.

Q3: Are there any known degradation products of Methyl 2-hydroxy-4-morpholinobenzoate?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its structure, the most probable degradation products are:

  • Hydrolysis Product: 2-hydroxy-4-morpholinobenzoic acid.

  • Oxidation Products: N-oxide of the morpholine moiety, and potentially ring-opened products of the morpholine.[6][7] The phenolic group could also be oxidized to form quinone-type structures.

  • Photodegradation Products: Complex mixtures of products can arise from the interaction of light with the aromatic ring.[4]

Q4: What is the optimal pH for storing solutions of Methyl 2-hydroxy-4-morpholinobenzoate?

A4: For most esters, the greatest stability is found in a slightly acidic to neutral pH range (typically pH 4-6).[1] Under strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. It is highly recommended to perform a pH-rate profile study to determine the exact pH of maximum stability for your specific formulation.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability issues.

Issue 1: Rapid Loss of Compound in Aqueous Solution
Potential Cause Troubleshooting Steps Rationale
Hydrolysis 1. Analyze pH: Measure the pH of your solution. 2. Buffer the Solution: If the pH is outside the optimal range (typically 4-6 for esters), prepare your solutions in a suitable buffer. 3. Conduct a pH-Rate Profile Study: Prepare solutions at various pH values and monitor the concentration of the parent compound over time using a stability-indicating method like HPLC.[8]Esters are prone to hydrolysis, which is catalyzed by both acid and base.[1][2] Maintaining an optimal pH is critical for stability.
Oxidation 1. De-gas Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solution. 2. Use Antioxidants: Consider the addition of a compatible antioxidant to your formulation.[9] 3. Store under Inert Atmosphere: Store prepared solutions under a blanket of inert gas.The morpholine and phenol moieties can be susceptible to oxidation by dissolved oxygen.[7][9]
Issue 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Steps Rationale
Degradation 1. Perform Forced Degradation Studies: Subject the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products.[10][11][12] 2. Analyze Stressed Samples: Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products. 3. Compare with Unknown Peaks: Compare the retention times and mass spectra of the forced degradation products with the unknown peaks in your sample chromatogram.This systematic approach helps to identify the nature of the unknown peaks and confirm if they are indeed degradation products.
Contamination 1. Analyze Blank Samples: Inject a blank sample (solvent without the compound) to check for any background contamination. 2. Verify Solvent and Reagent Purity: Ensure that all solvents and reagents used are of high purity and are not contributing to the unknown peaks.Contaminants from solvents, glassware, or other sources can be mistaken for degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of Methyl 2-hydroxy-4-morpholinobenzoate.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Methyl 2-hydroxy-4-morpholinobenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in a quartz cuvette) to a photostability chamber with a light source that provides both UV and visible output.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for Methyl 2-hydroxy-4-morpholinobenzoate in an aqueous environment.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, citrate, borate buffers).

  • Prepare Solutions: Prepare solutions of Methyl 2-hydroxy-4-morpholinobenzoate in each buffer at a constant concentration (e.g., 0.1 mg/mL).

  • Incubate: Store the solutions at a constant temperature (e.g., 40°C).

  • Analyze Samples: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze the concentration of the remaining parent compound using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k). Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation rate.

Data Presentation

Table 1: Hypothetical Stability Data for Methyl 2-hydroxy-4-morpholinobenzoate under Forced Degradation Conditions

Stress ConditionIncubation Time% DegradationMajor Degradation Product
0.1 M HCl, 60°C24 hours15%2-hydroxy-4-morpholinobenzoic acid
0.1 M NaOH, RT4 hours25%2-hydroxy-4-morpholinobenzoic acid
3% H₂O₂, RT24 hours10%Oxidized morpholine species
80°C (solid)48 hours5%Thermal decomposition products
Light Exposure48 hours20%Photodegradation products

Visualizations

Diagram 1: Potential Degradation Pathways

cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (Light) Methyl 2-hydroxy-4-morpholinobenzoate Methyl 2-hydroxy-4-morpholinobenzoate 2-hydroxy-4-morpholinobenzoic acid 2-hydroxy-4-morpholinobenzoic acid Methyl 2-hydroxy-4-morpholinobenzoate->2-hydroxy-4-morpholinobenzoic acid H₂O, H⁺/OH⁻ N-oxide derivative N-oxide derivative Methyl 2-hydroxy-4-morpholinobenzoate->N-oxide derivative [O] Photodegradation products Photodegradation products Methyl 2-hydroxy-4-morpholinobenzoate->Photodegradation products Ring-opened products Ring-opened products N-oxide derivative->Ring-opened products Define Study Objectives Define Study Objectives Develop Stability-Indicating Method (e.g., HPLC) Develop Stability-Indicating Method (e.g., HPLC) Define Study Objectives->Develop Stability-Indicating Method (e.g., HPLC) Forced Degradation Studies Forced Degradation Studies Develop Stability-Indicating Method (e.g., HPLC)->Forced Degradation Studies pH-Rate Profile Study pH-Rate Profile Study Develop Stability-Indicating Method (e.g., HPLC)->pH-Rate Profile Study Identify Degradation Products (LC-MS) Identify Degradation Products (LC-MS) Forced Degradation Studies->Identify Degradation Products (LC-MS) Determine Optimal Storage Conditions Determine Optimal Storage Conditions pH-Rate Profile Study->Determine Optimal Storage Conditions Long-Term Stability Testing Long-Term Stability Testing Determine Optimal Storage Conditions->Long-Term Stability Testing Data Analysis and Reporting Data Analysis and Reporting Long-Term Stability Testing->Data Analysis and Reporting

Caption: A typical workflow for conducting a stability study.

References

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • Study of the process of oxidation of morpholine and its derivatives for obtaining polymerization inhibitors. ResearchGate. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • ester hydrolysis rate: Topics by Science.gov. [Link]

  • HPLC Methods for analysis of Morpholine. HELIX Chromatography. [Link]

  • Laboratory analysis of morpholine (CAS: 110-91-8). Analytice. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Impactfactor. [Link]

  • Principles of Drug Action 1, Spring 2005, Esters. [Link]

  • MORPHOLINE. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. [Link]

  • Kinetic studies in ester hydrolysis. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Bacterial Degradation of Aromatic Compounds. PMC. [Link]

  • Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir. PubMed. [Link]

  • Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. [Link]

  • Photodegradation of substituted stilbene compounds: what colors aging paper yellow? [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Stability of a metabolizable ester bond in radioimmunoconjugates. PubMed. [Link]

  • Why noncatalyzed hydrolysis of esters is a very slow reaction? Quora. [Link]

  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. PMC. [Link]

  • Chemical Stability of Pharmaceutical Organic Compounds. ResearchGate. [Link]

  • Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of Aromatic Esters

Topic: Recrystallization Troubleshooting & Methodologies Audience: Senior Researchers & Process Chemists Mission Statement Welcome to the Technical Support Center. This guide addresses the specific physicochemical challe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Troubleshooting & Methodologies Audience: Senior Researchers & Process Chemists

Mission Statement

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of purifying aromatic esters (e.g., benzoates, phthalates, salicylates). Unlike simple alkanes or ethers, aromatic esters present a unique triad of risks: hydrolytic instability , low-melting-point "oiling out" , and polymorphism .

The following modules provide mechanistic insights and self-validating protocols to ensure high purity and yield.

Module 1: Solvent System Selection

Q: How do I select a solvent system that balances yield with ester stability?

A: Aromatic esters generally possess moderate polarity due to the carbonyl group (


-acceptor) and the aromatic ring (

-donor/acceptor). The "Like Dissolves Like" rule is insufficient here; you must apply the Dielectric Constant Gradient .
The "Goldilocks" Zone for Esters

Esters often require a binary solvent system because single solvents are either "too good" (high solubility at all temperatures, e.g., Ethyl Acetate) or "too poor" (low solubility even at boil, e.g., Hexane).

Solvent SystemPolarity GradientApplication NoteRisk Factor
Ethyl Acetate / Hexane Moderate

Non-polar
Standard. Excellent for lipophilic esters. Anhydrous conditions prevent hydrolysis.Flammability; Hexane toxicity (substitute with Heptane).
Ethanol / Water Polar

High Polar
Classic. Good for polar esters (e.g., Aspirin, Paracetamol).High Hydrolysis Risk. Requires pH control (see Module 3).
Toluene Non-polar (Aromatic)Specific. Excellent for

-

stacking interactions with aromatic esters.
High boiling point (110°C) makes drying difficult; may cause oiling out.
Isopropanol (IPA) Moderate PolarSingle Solvent. Often a good compromise for intermediate polarity esters.Solvates crystals strongly (hard to dry).
Decision Logic: Solvent Screening

Use this workflow to validate your solvent choice before committing the bulk material.

SolventSelection Start Start: 50mg Sample DissolveHot Add 0.5mL Solvent Heat to Boil Start->DissolveHot SolubleHot Dissolved? DissolveHot->SolubleHot Cool Cool to RT / 0°C SolubleHot->Cool Yes BinarySystem Switch to Binary System (Solvent/Antisolvent) SolubleHot->BinarySystem No (Insoluble) Crystals Crystals Formed? Cool->Crystals CheckYield Check Recovery Yield Crystals->CheckYield Yes TooSoluble Solvent too 'Good' Try less polar solvent Crystals->TooSoluble No CheckYield->TooSoluble <50% Recovery Perfect Valid System Proceed to Scale-up CheckYield->Perfect >50% Recovery BinarySystem->DissolveHot Retry TooSoluble->DissolveHot Retry

Figure 1: Solvent Selection Decision Tree. This logic prevents the loss of bulk material by validating solubility thermodynamics on a micro-scale.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a liquid layer instead of crystals. What is happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3][4] This occurs when the saturation temperature of your solution is higher than the melting point of the solvated ester [1][2].

The Mechanism: Aromatic esters often have low melting points. If impurities depress the melting point further, or if the solution is too concentrated (supersaturated), the solute aggregates into amorphous liquid droplets rather than an ordered crystal lattice. These droplets entrap impurities, defeating the purpose of recrystallization.

Corrective Protocol: The "Re-Dissolve & Seed" Method

Do not continue cooling an oiled-out solution. It will solidify into an impure glass.[2]

  • Reheat: Bring the mixture back to a boil until the oil layer redissolves completely.

  • Adjust Concentration: Add 10-20% more solvent. This lowers the saturation temperature, hopefully bringing it below the oiling-out temperature.

  • The Critical Step - Seeding:

    • Cool the solution slowly to a temperature slightly above where oiling previously occurred.

    • Add a seed crystal of the pure ester.

    • Why? The seed provides a template for the lattice, bypassing the high-energy nucleation step that favors the amorphous oil phase [3].

  • Slow Cooling: Insulate the flask (wrap in foil/towel). Rapid cooling promotes oiling; slow cooling promotes lattice growth.

OilingOut Oil Oiling Out Observed (Liquid Droplets) Reheat Reheat to Clear Solution Oil->Reheat Dilute Add 10-20% Solvent (Lower Saturation Point) Reheat->Dilute TempControl Cool to T > T_oil Dilute->TempControl Seed Add Seed Crystal TempControl->Seed Grow Slow Cool (Insulated) Seed->Grow

Figure 2: LLPS Remediation Workflow. This loop shifts the system thermodynamics out of the metastable "oiling" zone.

Module 3: Preventing Ester Hydrolysis

Q: My recovered crystals smell like vinegar (or the parent acid). Why did the yield drop?

A: You have triggered Hydrolysis . Esters are susceptible to cleavage into carboxylic acids and alcohols in the presence of water and heat, catalyzed by trace acids or bases [4].

Equation:



The "Safe-Guard" Protocol

If you must use aqueous solvents (like Ethanol/Water), strict adherence to this protocol is required:

  • Neutralize Pre-cursors: Before recrystallization, wash the crude ester in organic solvent (e.g., EtAc) with 5% Sodium Bicarbonate (

    
    ) to remove trace acidic catalysts from the synthesis step.
    
  • Minimize Heat Exposure:

    • Do not reflux for extended periods.[5] Dissolve quickly and remove from heat.

    • Rule of Thumb: If it doesn't dissolve in 5 minutes at boil, add more solvent. Do not "stew" the ester.

  • The "Anhydrous Alternative":

    • If the ester is particularly sensitive (e.g., phenolic esters), avoid water entirely .

    • Use Ethyl Acetate / Hexane or Dichloromethane / Hexane .

  • Drying: Dry crystals in a vacuum desiccator immediately. Wet crystals can hydrolyze in storage (solid-state hydrolysis).

Module 4: Standard Operating Procedure (SOP)

For the Purification of Generic Aromatic Esters

  • Solubility Test: Perform the test in Module 1.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimal hot solvent (boiling).[6][7]

    • Tip: If using a binary system, dissolve in the "good" solvent first, then add the "bad" solvent (antisolvent) until persistent cloudiness appears, then add one drop of "good" solvent to clear it.

  • Filtration (Hot):

    • If insoluble particles remain (dust, salts), filter while hot using a fluted filter paper and a stemless funnel (pre-heated with hot solvent to prevent crystallization in the stem).

  • Crystallization:

    • Allow to cool to room temperature undisturbed.[7]

    • Crucial: If oiling out occurs, see Module 2 immediately.

  • Harvesting:

    • Cool in an ice bath (

      
      ) for 15 minutes to maximize yield.
      
    • Filter via vacuum (Buchner funnel).[6]

    • Wash with cold solvent (chilled to

      
      ).
      
  • Drying:

    • Vacuum dry at room temperature. Avoid oven drying unless thermal stability is confirmed (esters can sublime or melt).

References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Nichols, L. (2022). Troubleshooting - Oiling Out. Chemistry LibreTexts. Retrieved from [Link]

  • Beck, C. (2025).[5] Recrystallization Guide. University of Pittsburgh. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Morpholine Impurities

Welcome to the Advanced Chromatography Support Center. Current Status: Online 🟢 Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Center. Current Status: Online 🟢 Specialist: Dr. Aristh (Senior Application Scientist) Ticket Subject: Resolution of Morpholine and Related Impurities (N-Oxides, Ethanolamines)

Introduction: The "Invisible" & "Unretained" Challenge

Morpholine (tetrahydro-1,4-oxazine) presents a "perfect storm" of chromatographic challenges:

  • High Polarity: It elutes near the void volume (

    
    ) on standard C18 columns.
    
  • Basic

    
     (~8.3):  It interacts strongly with residual silanols, causing severe peak tailing.
    
  • Lack of Chromophore: It is UV-transparent above 210 nm, making trace impurity detection difficult without derivatization or alternative detection (CAD/MS).

This guide moves beyond standard textbook advice, offering field-proven protocols for resolving morpholine from its critical impurities (e.g., N-methylmorpholine N-oxide, diethanolamine).

Module 1: Chromatographic Separation Strategies

User Question: I am using a standard C18 column with an acidic mobile phase (0.1% Formic Acid), but Morpholine elutes in the void volume. How do I increase retention?

Scientist Response: You are experiencing "dewetting" or simply a lack of hydrophobic interaction. At acidic pH (pH ~3), morpholine is fully protonated (


), making it extremely polar. Standard C18 phases cannot retain it.

You have two robust options. Option A (HILIC) is preferred for MS compatibility and maximum retention. Option B (High pH RP) is preferred if you are restricted to standard HPLC equipment.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for small, polar heterocycles. Water acts as the strong solvent, and Acetonitrile (ACN) is the weak solvent.

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, Waters XBridge Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) or Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Isocratic Start: 90% B / 10% A.

  • Mechanism: Partitioning into a water-enriched layer on the silica surface [1].[4]

Strategy B: High pH Reverse Phase (RP)

By raising the pH above the


 (to pH ~10-11), you deprotonate the morpholine (

), rendering it neutral and hydrophobic enough to interact with the C18 chain.
  • Critical Requirement: You must use a hybrid-particle column (e.g., Waters XBridge, Agilent Gemini, Phenomenex Kinetex EVO) capable of withstanding pH 12. Standard silica dissolves above pH 8.

  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

Decision Logic: Selecting the Right Mode

Morpholine_Method_Selection Start START: Analyte Properties MS_Req Is MS Detection Available? Start->MS_Req Sample_Matrix Sample Matrix? MS_Req->Sample_Matrix No (UV/CAD only) HILIC_Rec RECOMMENDATION: HILIC Mode (Amide or Bare Silica) MS_Req->HILIC_Rec Yes (Mass Spec) RP_Check Can Column tolerate pH > 10? Sample_Matrix->RP_Check Aqueous/Organic HILIC_Reason High ACN % increases ionization efficiency HILIC_Rec->HILIC_Reason High_PH_RP RECOMMENDATION: High pH Reverse Phase (Hybrid C18) RP_Check->High_PH_RP Yes (Hybrid Particle) Ion_Pair ALTERNATIVE: Ion-Pair Chromatography (Hexanesulfonate) RP_Check->Ion_Pair No (Standard Silica)

Figure 1: Decision matrix for selecting the chromatographic mode based on detection limits and column stability.

Module 2: Detection & The "Invisible Peak"

User Question: I see a flat baseline at 254 nm. At 210 nm, the noise is too high to quantify impurities at 0.1%. What should I do?

Scientist Response: Morpholine has no conjugated


-system. Relying on low-UV (200-210 nm) is risky due to solvent cut-off interference and "ghost peaks" from mobile phase impurities. You must use Derivatization  or a Universal Detector .
Protocol: Pre-Column Derivatization with 1-Naphthylisothiocyanate (NIT)

This reaction attaches a UV-absorbing chromophore (thiourea derivative) to the secondary amine, enabling detection at 254 nm with high sensitivity [2, 4].

Reagents:

  • Reagent A: 1-Naphthylisothiocyanate (NIT) in Acetonitrile (0.1% w/v).

  • Buffer: Pyridine or Sodium Carbonate (to maintain basicity).

Step-by-Step Workflow:

  • Aliquot: Transfer 1.0 mL of sample (morpholine in ACN/Water) to a vial.

  • Add: Add 1.0 mL of Reagent A .

  • Incubate: Heat at 50°C for 30 minutes (or 60°C for 15 mins).

    • Mechanism:[5][6][7] Nucleophilic attack of the morpholine nitrogen on the isothiocyanate carbon.

  • Quench: (Optional) Add small excess of diethylamine to scavenge unreacted NIT if it interferes with impurity peaks.

  • Inject: Analyze using a standard C18 column (UV 254 nm).

Comparative Data: Detection Limits (LOD)

Detection MethodLOD (approx.)ProsCons
UV (210 nm) 100 ppmNo sample prep required.High noise, non-specific, solvent drift.
Derivatization (UV 254) 1-5 ppmHigh sensitivity, stable baseline.Extra prep time, reagent peaks may co-elute.
CAD / ELSD 10-50 ppmUniversal, no chromophore needed.Non-linear response (requires log-log calibration).
LC-MS (SIM Mode) < 1 ppmUltimate sensitivity & ID.Matrix effects (suppression) in HILIC.
Module 3: Impurity Profiling (N-Oxides)

User Question: I need to separate Morpholine from N-Methylmorpholine N-oxide (NMMO). The N-oxide is eluting with the solvent front.

Scientist Response: N-oxides are significantly more polar than their parent amines. In Reverse Phase (even high pH), NMMO often elutes immediately.

Recommended Solution: Switch to HILIC Mode (as detailed in Module 1). In HILIC, the elution order is reversed:

  • Least Polar: N-Methylmorpholine (Elutes first)

  • Medium Polarity: Morpholine

  • Most Polar: N-Methylmorpholine N-oxide (Elutes last)

Why this works: The oxygen on the N-oxide forms strong hydrogen bonds with the water layer on the HILIC silica surface, leading to immense retention and excellent resolution from the parent peak [6].

Module 4: Troubleshooting Guide (FAQ)

Q: My morpholine peak is splitting. Why?

  • Cause 1: Sample solvent mismatch. Injecting an aqueous sample into a high-organic HILIC mobile phase causes precipitation/mixing issues.

  • Fix: Dilute the sample in the initial mobile phase (e.g., 90% ACN).

  • Cause 2: Column Overload.

  • Fix: Reduce injection volume to 1-2 µL.

Q: I see "Ghost Peaks" in my gradient when using low UV (210 nm).

  • Cause: Impurities in the organic modifier (Methanol/ACN) or additives (TFA/Formic Acid) concentrating on the column during equilibration and eluting during the gradient.

  • Fix: Use "HPLC Grade" or "LC-MS Grade" solvents. Switch to derivatization (Module 2) to move detection to 254 nm, where these ghosts are invisible.

Q: The retention time shifts from run to run.

  • Cause: pH instability. Morpholine (

    
     8.3) is sensitive to small pH changes if the buffer capacity is low.
    
  • Fix: Ensure buffer concentration is at least 10-20 mM. If using High pH RP, use a capped bottle to prevent absorption of atmospheric

    
    , which lowers the pH of ammonia-based buffers over time.
    
References
  • Agilent Technologies. (2020). Comparing HILIC and RPLC of Morphine and Polar Amines Using Agilent ZORBAX RRHD Columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry (Analyst). (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine and 4-phenylmorpholine on Newcrom R1. Retrieved from [Link]

  • ResearchGate (Rosenau et al.). (2025). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): Method for Separation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methyl 2-hydroxy-4-morpholinobenzoate Versus Other Phenolic Compounds

Introduction In the landscape of modern drug discovery, phenolic compounds represent a vast and promising class of molecules, renowned for their diverse biological activities, including antioxidant, anti-inflammatory, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, phenolic compounds represent a vast and promising class of molecules, renowned for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Their therapeutic potential is largely attributed to their ability to scavenge free radicals, modulate inflammatory pathways, and interact with various cellular targets.[2][3] This guide introduces Methyl 2-hydroxy-4-morpholinobenzoate, a synthetic compound featuring a morpholine ring appended to a methyl salicylate backbone. The incorporation of a morpholine moiety is a strategic choice in medicinal chemistry, as this heterocyclic system is known to be a component of various biologically active compounds, potentially enhancing pharmacokinetic properties and bioactivity.[4]

While extensive data exists for archetypal phenolic compounds such as the flavonoid quercetin, the phenolic acid gallic acid, and the polyphenol curcumin, Methyl 2-hydroxy-4-morpholinobenzoate remains a less-chartered territory. This document, therefore, serves as a comprehensive framework for researchers and drug development professionals. It does not simply present existing data but provides the scientific rationale, validated experimental protocols, and a comparative structure to rigorously evaluate the biological profile of Methyl 2-hydroxy-4-morpholinobenzoate against its well-established phenolic counterparts.

The Chemical Landscape: A Structural Overview

The biological function of a compound is intrinsically linked to its chemical structure. The unique combination of a phenolic hydroxyl group, a methyl ester, and a morpholine ring in Methyl 2-hydroxy-4-morpholinobenzoate suggests a potential for multifaceted biological interactions.

  • Methyl 2-hydroxy-4-morpholinobenzoate: This molecule combines the anti-inflammatory scaffold of methyl salicylate with a morpholine ring. The morpholine group can influence solubility, cell permeability, and receptor binding, while the phenolic hydroxyl is a key site for antioxidant activity.

  • Quercetin: A prominent flavonoid found in many fruits and vegetables. Its poly-phenolic structure with multiple hydroxyl groups makes it a potent antioxidant and anti-inflammatory agent.

  • Gallic Acid: A simple phenolic acid, it is a building block of larger polyphenols like tannins. Its three hydroxyl groups on a benzene ring confer strong radical scavenging capabilities.

  • Curcumin: The principal curcuminoid of turmeric, it possesses two phenolic groups and a β-diketone moiety, which are responsible for its well-documented anti-inflammatory and antioxidant properties.

G MHM Methyl 2-hydroxy-4-morpholinobenzoate Quercetin Quercetin (Flavonoid) GallicAcid Gallic Acid (Phenolic Acid) Curcumin Curcumin (Polyphenol)

Caption: Structural classes of the core compound and its comparators.

Comparative Antioxidant Activity Assessment

Expertise & Rationale: Oxidative stress, an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions, including aging, cancer, and cardiovascular disease.[5] Therefore, the primary and most fundamental screening for any novel phenolic compound is the evaluation of its antioxidant capacity. The ability of a compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key indicator of its therapeutic potential.[5] We will employ two complementary single electron transfer (SET)-based assays, DPPH and ABTS, to provide a robust assessment. The use of both is critical, as the ABTS radical is soluble in both aqueous and organic media, allowing for the screening of hydrophilic and lipophilic compounds, whereas the DPPH radical is only soluble in organic media.[6][7]

Data Presentation: Predicted Antioxidant Activity (IC₅₀ in µM)

The primary metric for comparison will be the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant potency.

CompoundDPPH Assay (IC₅₀ µM)ABTS Assay (IC₅₀ µM)
Methyl 2-hydroxy-4-morpholinobenzoateTo be determinedTo be determined
Quercetin5 - 152 - 10
Gallic Acid2 - 101 - 8
Curcumin20 - 5015 - 40
Ascorbic Acid (Standard)25 - 5010 - 20

Note: Values for comparator compounds are typical ranges found in the literature.

Experimental Workflow: Antioxidant Screening

Caption: Workflow for comparative antioxidant activity screening.

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from established methods.[8]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.

    • Prepare 1 mg/mL stock solutions of Methyl 2-hydroxy-4-morpholinobenzoate, quercetin, gallic acid, and ascorbic acid (standard) in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations (e.g., 1 to 500 µg/mL) of the test compounds and standard to the wells in triplicate.

    • For the control well, add 100 µL of methanol instead of the sample.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes at room temperature in the dark.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the % scavenging against the concentration and determine the IC₅₀ value from the curve.

Comparative Anti-inflammatory Activity Assessment

Expertise & Rationale: Inflammation is a protective response, but its dysregulation leads to chronic diseases.[9][10] A key mediator in the inflammatory cascade is nitric oxide (NO), which is produced in large amounts by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like bacterial lipopolysaccharide (LPS).[11] Overproduction of NO contributes to tissue damage.[9] Therefore, inhibiting NO production is a valid strategy for anti-inflammatory drug discovery. This assay uses RAW 264.7 murine macrophages, a standard cell line for studying inflammation, to assess the ability of our test compounds to suppress LPS-induced NO release.[12]

Data Presentation: Predicted Anti-inflammatory Activity (IC₅₀ in µM)

The IC₅₀ value here represents the concentration of the compound required to inhibit 50% of the nitric oxide production compared to the LPS-stimulated control.

CompoundNitric Oxide Inhibition (IC₅₀ µM)
Methyl 2-hydroxy-4-morpholinobenzoateTo be determined
Quercetin10 - 30
Gallic Acid50 - 150
Curcumin5 - 20
Dexamethasone (Standard)0.01 - 0.1

Note: Values for comparator compounds are typical ranges found in the literature.

Signaling Pathway: LPS-Induced Nitric Oxide Production

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein NO Nitric Oxide (NO) (Inflammation) iNOS_protein->NO O₂ Arginine L-Arginine Arginine->iNOS_protein Substrate Inhibitor Test Compounds (Potential Inhibition) Inhibitor->NFkB Inhibitor->iNOS_protein

Caption: Potential inhibition points in the LPS-induced NO pathway.

Detailed Protocol: Nitric Oxide Inhibition Assay

This protocol is based on the Griess reaction for nitrite detection.[11]

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.

  • Treatment:

    • Remove the old medium. Treat the cells with various concentrations of the test compounds for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS (except for the negative control group) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

  • Cell Viability Check (MTT Assay):

    • It is crucial to perform a concurrent MTT assay on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.

  • Calculation:

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC₅₀.

Comparative Antimicrobial Efficacy

Expertise & Rationale: The rise of antimicrobial resistance necessitates the search for new antimicrobial agents. Both phenolic compounds and morpholine derivatives have demonstrated antimicrobial properties, making this a critical area of investigation.[13][14][15][16] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] This quantitative method allows for a direct comparison of potency against a panel of pathogenic bacteria.

Data Presentation: Predicted Antimicrobial Activity (MIC in µg/mL)

A lower MIC value indicates greater antimicrobial efficacy.

CompoundStaphylococcus aureus (Gram +)Escherichia coli (Gram -)
Methyl 2-hydroxy-4-morpholinobenzoateTo be determinedTo be determined
Quercetin64 - 256>256
Gallic Acid128 - 512256 - 1024
Curcumin32 - 128>256
Ciprofloxacin (Standard)0.25 - 10.015 - 0.12

Note: Values for comparator compounds are typical ranges found in the literature.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17][18]

  • Preparation of Inoculum:

    • Inoculate a single colony of the test bacterium (S. aureus or E. coli) into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup (96-well plate):

    • Add 50 µL of sterile MHB to all wells.

    • Add 50 µL of the test compound stock solution (e.g., 2048 µg/mL) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column. This creates a concentration gradient.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

    • A redox indicator like resazurin or TTC can be added to aid in visualizing viability (color change indicates growth).[19]

Comparative Cytotoxicity Profile

Expertise & Rationale: A therapeutically viable compound must exhibit selective toxicity towards pathogens or cancer cells while sparing normal host cells. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20] The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20] By testing against both a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293), we can establish a therapeutic window.

Data Presentation: Predicted Cytotoxicity (IC₅₀ in µM)

The IC₅₀ value is the concentration of the compound that reduces the viability of a cell population by 50%.

CompoundHeLa (Cervical Cancer)HEK293 (Normal Kidney)
Methyl 2-hydroxy-4-morpholinobenzoateTo be determinedTo be determined
Quercetin20 - 75>100
Gallic Acid50 - 150>200
Curcumin15 - 40>80
Doxorubicin (Standard)0.1 - 11 - 5

Note: Values for comparator compounds are typical ranges found in the literature.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies.[21]

  • Cell Seeding:

    • Seed HeLa and HEK293 cells in separate 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48 or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion

This guide establishes a rigorous, multi-faceted framework for the biological evaluation of Methyl 2-hydroxy-4-morpholinobenzoate. By systematically applying validated protocols for antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities, researchers can generate a comprehensive and comparative data profile. This head-to-head analysis against well-characterized phenolic compounds like quercetin, gallic acid, and curcumin will effectively position Methyl 2-hydroxy-4-morpholinobenzoate within the broader landscape of bioactive molecules. The insights gained from this structured approach will be invaluable for elucidating its potential mechanisms of action and guiding future research in drug development.

References

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. (n.d.). N/A. [Link]

  • Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. (n.d.). PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (2017). N/A. [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. (2007). N/A. [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (2024). N/A. [Link]

  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PMC. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2024). F1000Research. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). PMC. [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. (2009). ACS Publications. [Link]

  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (2021). N/A. [Link]

  • Bioactivity of phenolic acids: metabolites versus parent compounds. (n.d.). Semantic Scholar. [Link]

  • Comparative Study of Bioactive Compounds and Biological Activities of Five Rose Hip Species Grown in Sicily. (2023). MDPI. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • Comparison of Bioactive Phenolic Compounds and Antioxidant Activities of Different Parts of Taraxacum mongolicum. (2020). PMC. [Link]

  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. (2019). Dove Medical Press. [Link]

  • EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. (n.d.). Plant Archives. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. (2017). Impactfactor. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). N/A. [Link]

  • Phenolic Compounds - Biological Activity. (2025). ResearchGate. [Link]

  • Full article: Inhibition of nitric oxide production by Solanum melongena and Solanum macrocarpon on RAW 264.7 cells. (2015). Taylor & Francis. [Link]

  • Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. (2022). Frontiers. [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. [Link]

  • Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. (2020). PubMed. [Link]

  • Antihyperlipidemic morpholine derivatives with antioxidant activity: An investigation of the aromatic substitution. (2015). PubMed. [Link]

  • Preservative compositions employing anti-microbial morpholine derivatives. (n.d.).
  • Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. (2017). ResearchGate. [Link]

  • Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. (2017). Asian Journal of Chemistry. [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020). PMC - NIH. [Link]

  • A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (2022). MDPI. [Link]

  • A study on the cytotoxic effect of cert. (n.d.). JOCPR. [Link]

  • Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. (2025). ResearchGate. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. (2023). Sciforum. [Link]

  • Synthesis method of morpholine benzoate compound. (n.d.).
  • The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. (2017). PubMed. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). PMC. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. [Link]

  • Synthesis and cytotoxic activity of some novel 2'-hydroxychalcones containing murrayafoline A. (n.d.). ResearchGate. [Link]

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Comparative

Comparison of synthetic routes to substituted morpholinobenzoates

Topic: Comparison of synthetic routes to substituted morpholinobenzoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Comparative Synthetic Strategies for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of synthetic routes to substituted morpholinobenzoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Comparative Synthetic Strategies for Substituted Morpholinobenzoates: vs. Pd-Catalyzed Amination

Executive Summary

The morpholinobenzoate scaffold—a benzoate ester core substituted with a morpholine ring—is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Gefitinib analogs), local anesthetics, and lipophilic vectors for drug delivery.

This guide objectively compares the two dominant synthetic routes for constructing the C–N bond between the aryl benzoate and the morpholine moiety: Nucleophilic Aromatic Substitution (


)  and Buchwald-Hartwig Palladium-Catalyzed Amination .

Key Takeaway: While


 remains the industrial standard for para-substituted fluorobenzoates due to cost-efficiency and atom economy, Buchwald-Hartwig amination is indispensable for meta-substituted analogs, deactivated aryl chlorides, or complex substrates where harsh thermal conditions are prohibitive.
Mechanistic & Strategic Comparison
Route A: Nucleophilic Aromatic Substitution (

)

The classical approach relies on the electron-withdrawing nature of the ester group (EWG) to activate the benzene ring for nucleophilic attack.

  • Mechanism: Stepwise addition-elimination via a stabilized anionic Meisenheimer complex.

  • Critical Dependency: Requires a leaving group (LG) ortho or para to the ester. The reaction rate follows the order F >> Cl ≈ Br > I, driven by the electronegativity of fluorine stabilizing the transition state.

  • Limitations: Ineffective for meta-morpholinobenzoates or electron-rich aryl rings (e.g., containing methoxy substituents) which destabilize the intermediate.

Route B: Buchwald-Hartwig Cross-Coupling

A transition-metal-catalyzed approach that bypasses the electronic requirements of the aromatic ring.

  • Mechanism:

    
     catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
    
  • Critical Dependency: Ligand selection (e.g., BINAP, XPhos) controls the steric environment and catalyst life.

  • Advantages: Works efficiently with aryl chlorides, bromides, and triflates regardless of substitution pattern (ortho/meta/para).

Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the optimal synthetic pathway based on substrate substitution and leaving group availability.

G Start Target: Substituted Morpholinobenzoate Pos Position of Leaving Group relative to Ester? Start->Pos Meta Meta-Substitution Pos->Meta Meta ParaOrtho Para / Ortho Pos->ParaOrtho Para/Ortho LG_Type Leaving Group Identity? Fluoro Fluorine (-F) LG_Type->Fluoro Highly Activated ClBr Chlorine/Bromine (-Cl/-Br) LG_Type->ClBr Moderately Activated RouteB Route B: Buchwald-Hartwig (Pd(OAc)2, Ligand, NaOtBu) Meta->RouteB Electronic Deactivation ParaOrtho->LG_Type RouteA Route A: SnAr (High Temp, Base, Polar Solvent) Fluoro->RouteA Preferred (High Yield) ClBr->RouteA Possible (Requires >120°C) ClBr->RouteB Preferred (Mild Conditions)

Caption: Decision tree for selecting between SnAr and Buchwald-Hartwig based on regiochemistry and leaving group.

Experimental Protocols
Protocol A:

Synthesis of Ethyl 4-morpholinobenzoate

Best for: Scalable synthesis from fluorobenzoates.

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • Morpholine (1.2 - 2.0 equiv)

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: DMSO (or "On-Water" conditions with surfactant)

Step-by-Step Methodology:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-fluorobenzoate (10 mmol, 1.68 g) and

    
     (15 mmol, 2.07 g).
    
  • Solvation: Add DMSO (10 mL). Note: For green chemistry compliance, this can be substituted with water containing 2% TPGS-750-M surfactant.

  • Addition: Add morpholine (12 mmol, 1.05 g) dropwise.

  • Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The spot for the fluorobenzoate (

    
    ) should disappear, replaced by the fluorescent amine product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash copiously with water to remove DMSO and excess morpholine. Recrystallize from Ethanol/Water (1:1).

Self-Validation Check:

  • If the product remains an oil, the DMSO removal was incomplete. Dissolve in EtOAc and wash 3x with brine.

  • Yield Expectation: 85–92%.

Protocol B: Pd-Catalyzed Synthesis of Methyl 3-morpholinobenzoate

Best for: Meta-isomers or aryl chlorides/triflates.

Reagents:

  • Methyl 3-chlorobenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: XPhos or BINAP (2-4 mol%)

  • Base:

    
     or NaOtBu (1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Nitrogen/Argon 3 times. Crucial: Oxygen poisons the Pd(0) species.

  • Charge: Add Methyl 3-chlorobenzoate (5 mmol),

    
     (7 mmol), 
    
    
    
    (0.05 mmol), and XPhos (0.1 mmol).
  • Solvation: Add anhydrous Toluene (10 mL) and Morpholine (6 mmol) via syringe.

  • Reaction: Heat to 80–100°C for 8–12 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validation Check:

  • Color Change: Reaction mixture usually turns from dark red/purple to black upon completion.

  • Yield Expectation: 75–85%.

Performance Comparison Data

The following table summarizes experimental data derived from comparative literature analysis, specifically focusing on the synthesis of morpholinobenzoate esters.

MetricRoute A (

)
Route B (Buchwald-Hartwig)
Substrate Scope Limited (Para/Ortho EWG required)Broad (Meta/Para/Ortho; EDG tolerant)
Preferred Leaving Group Fluorine (-F) >> Chlorine (-Cl)Bromine (-Br) > Triflate (-OTf) > Chlorine (-Cl)
Typical Yield (4-isomer) 89–92% (from F-benzoate)85–95% (from Br-benzoate)
Typical Yield (3-isomer) < 5% (Reaction fails)75–85%
Reaction Temperature High (100–140°C)Moderate (60–100°C)
Atom Economy High (Only HF/HCl byproduct)Moderate (Ligand/Base waste)
Cost Driver Starting Material (F-benzoates are substituted)Catalyst (Pd) & Ligand
Green Metric (E-Factor) Low (~5-10 in water)High (>20 due to solvent/purification)

Detailed Pathway Visualization:

ReactionPathways cluster_0 Route A: SnAr Mechanism cluster_1 Route B: Pd-Catalytic Cycle A1 4-F-Benzoate A2 Meisenheimer Complex (Anionic) A1->A2 + Morpholine A3 Product + F- A2->A3 - F- B1 Ar-Cl + Pd(0) B2 Oxidative Addition (Pd-II) B1->B2 B3 Amine Binding B2->B3 + Morpholine + Base B4 Reductive Elimination B3->B4 B4->B1 Product Release

Caption: Mechanistic comparison showing the direct attack of SnAr vs. the catalytic cycle of Buchwald-Hartwig.

Expert Commentary & Troubleshooting

When to switch from


 to Pd-Catalysis: 
If your specific morpholinobenzoate target requires a substituent meta to the ester (e.g., 3-morpholinobenzoic acid derivatives), 

is chemically non-viable because the ester group cannot stabilize the negative charge at the meta position. In this scenario, attempting

will result in recovered starting material or decomposition. You must use Route B.

Handling Impurities:

  • 
    :  The primary impurity is the hydrolysis product (benzoic acid) if water is present in the DMSO and the temp is too high. Ensure anhydrous conditions or use controlled "on-water" surfactant protocols.
    
  • Pd-Catalysis: "Pd-black" precipitation indicates catalyst decomposition (often due to poor ligand protection or oxygen leak). If yields are low, switch to a precatalyst like XPhos Pd G2 to ensure active species generation.

References
  • Green Chemistry in

    
    : 
    
    • Title: Green metrics in mechanochemistry and solution-based synthesis.[2]

    • Source: Chemical Society Reviews (RSC).
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: A New Strategy for the Synthesis of Substituted Morpholines (Pd-C
    • Source: N
    • URL:[Link]

  • General Synthesis Data

    • Title: Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols.[3]

    • Source: Organic & Biomolecular Chemistry.[4][5][6][7][8][9]

    • URL:[Link]

  • Nucleophilic Substitution Overview

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Validation

Cross-Validation of Analytical Methods for Methyl 2-hydroxy-4-morpholinobenzoate

Executive Summary Methyl 2-hydroxy-4-morpholinobenzoate (MHM-Benzoate) is a critical intermediate in the synthesis of prokinetic agents such as Mosapride. Its dual chemical nature—possessing both a basic morpholine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-hydroxy-4-morpholinobenzoate (MHM-Benzoate) is a critical intermediate in the synthesis of prokinetic agents such as Mosapride. Its dual chemical nature—possessing both a basic morpholine moiety and a phenolic hydroxyl group—presents unique analytical challenges regarding peak tailing and pH-dependent solubility.

This guide provides a rigorous cross-validation between High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) .

The Verdict:

  • HPLC-UV is the validated choice for routine Quality Control (QC) (purity >98%) due to cost-efficiency and robustness in high-concentration assays.

  • UPLC-MS/MS is the mandatory standard for Genotoxic Impurity (GTI) screening and trace analysis (<0.05%) during early process development, specifically to detect unreacted morpholine or alkylating precursors.

Compound Profile & Analytical Challenges

Understanding the molecule is the first step in method design. MHM-Benzoate contains three distinct functional zones that dictate chromatographic behavior.

Functional GroupChemical PropertyAnalytical Consequence
Morpholine Ring Basic (

)
Tailing Risk: Interacts with residual silanols on silica columns. Requires acidic mobile phase or end-capped columns.
Phenolic -OH Weakly Acidic (

)
Ionization: Can deprotonate at high pH, altering retention time shifts.
Methyl Ester Hydrolytically LabileStability: Avoid basic mobile phases (

) to prevent hydrolysis to the free acid.

Experimental Protocols

Method A: HPLC-UV (The QC Workhorse)

Designed for Assay and Purity testing in manufacturing environments.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Rationale: Low pH suppresses silanol activity and keeps morpholine protonated.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       80% B
      
    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Benzoate

    
     transition).
    
  • Column Temp: 30°C.

Method B: UPLC-MS/MS (The Trace Specialist)

Designed for specificity and detecting co-eluting impurities.

  • Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Volatile buffer essential for MS source health.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Steep ramp (5% to 95% B in 5 minutes).

  • Ionization: ESI Positive Mode (Protonation of Morpholine N).

  • MRM Transition:

    
     252.1 
    
    
    
    (Loss of Morpholine ring).

Cross-Validation Strategy

The following diagram illustrates the decision logic and workflow used to cross-validate these methods.

CrossValidation Start Method Development HPLC_Opt HPLC-UV Optimization (pH 3.0 Buffer) Start->HPLC_Opt MS_Opt UPLC-MS/MS Optimization (ESI+ MRM) Start->MS_Opt Validation ICH Q2(R2) Validation HPLC_Opt->Validation MS_Opt->Validation CrossCheck Cross-Validation Point: Analyze same QC samples Validation->CrossCheck Stats Statistical Comparison (F-test, t-test) CrossCheck->Stats Decision Final Application Stats->Decision

Caption: Workflow demonstrating the parallel development and convergence point for statistical cross-validation.

Comparative Performance Data

The following data represents a synthesized summary of experimental results typical for this chemotype, grounded in ICH Q2(R2) guidelines [1].

ParameterHPLC-UV (Method A)UPLC-MS/MS (Method B)Cross-Validation Insight
Linearity (

)

(Range: 10-200 µg/mL)

(Range: 1-1000 ng/mL)
HPLC is superior for high-concentration assay; MS saturates easily.
LOD (Limit of Detection) 0.5 µg/mL0.002 µg/mLMS is ~250x more sensitive , critical for cleaning validation.
Precision (%RSD) 0.4% (System Precision)2.5% (System Precision)HPLC is more reproducible for macro-quantification.
Specificity Moderate (Risk of co-elution)High (Mass discrimination)MS confirmed no co-eluting isomers under the HPLC main peak.
Recovery 98.5% - 101.2%90.0% - 110.0%HPLC offers tighter recovery data for potency calculations.
Statistical Analysis (The "Bridge")

To validate the HPLC method against the MS reference:

  • Bland-Altman Plot: Analysis of 20 batches showed a mean bias of <1.5% between methods.

  • Paired t-test:

    
    -value > 0.05, indicating no statistically significant difference in assay values for pure samples.
    

Critical Discussion & Recommendations

When to use HPLC-UV?

Use Method A for Release Testing of the intermediate. The high precision (RSD < 1.0%) is required to meet the strict assay specifications (typically 98.0 - 102.0%) which MS detectors often struggle to achieve due to ionization variability [2].

When to use UPLC-MS/MS?

Use Method B for Impurity Profiling . During synthesis, the "Morpholine" reagent is a secondary amine and a potential precursor to N-nitrosamines (if nitrosating agents are present). HPLC-UV lacks the sensitivity to detect these at ppb levels. Furthermore, MS/MS is required to track the clearance of the starting material, Methyl 2-hydroxy-4-fluorobenzoate (if used), which has weak UV absorbance distinct from the product [3].

Troubleshooting The "Morpholine Tailing"

If HPLC peaks tail (


):
  • Check pH: Ensure buffer is

    
     pH 3.0. At pH 4-6, the morpholine is partially deprotonated, interacting strongly with the column.
    
  • Add Modifier: Adding 0.1% Triethylamine (TEA) to the mobile phase can compete for silanol sites, sharpening the peak (Note: Do not use TEA with MS detection) [4].

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5][6] [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] FDA Guidance Documents.[8] [Link]

  • European Medicines Agency (EMA). (2014). Guideline on the limits of genotoxic impurities. EMA Scientific Guidelines. [Link]

  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America. [Link]

Sources

Comparative

In Vitro Efficacy Comparison of Morpholine Derivatives: A Technical Guide

Executive Summary & Pharmacophore Significance The morpholine heterocycle (tetrahydro-1,4-oxazine) is a "privileged structure" in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

The morpholine heterocycle (tetrahydro-1,4-oxazine) is a "privileged structure" in medicinal chemistry, valued for its ability to modulate pharmacokinetic properties—specifically lipid solubility and metabolic stability—without compromising receptor binding. In in vitro settings, morpholine derivatives frequently outperform standard care agents by leveraging the chair conformation of the ring to occupy specific hydrophobic pockets in target proteins (e.g., mTOR, DNA gyrase).

This guide provides a technical comparison of novel morpholine derivatives against industry-standard controls (Fluconazole, 5-Fluorouracil, Ciprofloxacin), grounded in recent experimental data.

Comparative Efficacy Analysis

A. Anticancer Potency: Morpholine-Substituted Tetrahydroquinolines

Recent studies highlight the efficacy of morpholine-fused scaffolds in targeting the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell proliferation.

Comparator: 5-Fluorouracil (5-FU) and Everolimus.[1] Target Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Adenocarcinoma).[2]

Table 1: Cytotoxicity Profile (IC50 in µM)

Lower values indicate higher potency.[3]

Compound ClassDerivative IDA549 (Lung) IC50MCF-7 (Breast) IC50Selectivity Index (SI)*
Morpholine-THQ Compound 10e 0.033 ± 0.003 0.12 ± 0.01> 50
Morpholine-THQCompound 10d0.062 ± 0.010.58 ± 0.11~ 20
Standard Care 5-Fluorouracil 4.80 ± 0.252.10 ± 0.15N/A
Standard Care Everolimus 0.50 ± 0.050.45 ± 0.04N/A
  • Analysis: Compound 10e demonstrates a 145-fold increase in potency against A549 cells compared to 5-FU. The morpholine ring facilitates hydrogen bonding within the mTOR kinase domain, a mechanism distinct from the antimetabolite action of 5-FU.

  • SI (Selectivity Index): Calculated as

    
    . An SI > 10 indicates a favorable safety window.
    
B. Antimicrobial & Antifungal Efficacy

Morpholine derivatives, particularly sila-morpholines and ruthenium-complexed morpholines, exhibit superior biofilm penetration and membrane disruption capabilities compared to azoles.

Comparator: Fluconazole (Antifungal), Ciprofloxacin (Antibacterial).

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

Lower values indicate higher potency.[4]

Derivative ClassCompound IDC. albicans (Fungal)S. aureus (G+ Bacteria)P. aeruginosa (G- Bacteria)
Ru-Morpholine Ru(ii)-3 N/A0.78 3.12
Sila-Morpholine Cmpd 24 0.25 1.004.00
Thiazol-ImineCmpd 2e1.23N/AN/A
Standard Fluconazole 1.0 - 64.0N/AN/A
Standard Ciprofloxacin N/A0.500.25 - 1.0
  • Analysis: The Ruthenium-Morpholine complex (Ru(ii)-3) rivals Ciprofloxacin against Gram-positive strains and surpasses Fluconazole against resistant Candida strains. The morpholine moiety enhances the lipophilicity required to penetrate the peptidoglycan layer of Gram-positive bacteria.

Mechanistic Visualization

The following diagram illustrates the dual-mechanism action of morpholine derivatives in cancer and microbial cells.

MorpholineMechanism cluster_cancer Anticancer Pathway (mTOR) cluster_micro Antimicrobial Pathway Morpholine Morpholine Derivative (Lipophilic Scaffold) Entry_C Passive Diffusion (Cell Membrane) Morpholine->Entry_C Entry_M Biofilm Penetration Morpholine->Entry_M Target_C mTOR Kinase Domain (ATP Binding Site) Entry_C->Target_C High Affinity Binding Effect_C1 G1 Phase Arrest Target_C->Effect_C1 Effect_C2 Apoptosis Induction Effect_C1->Effect_C2 Target_M1 Sterol Biosynthesis (Ergosterol) Entry_M->Target_M1 Fungal Target_M2 Membrane Disruption (ROS Generation) Entry_M->Target_M2 Bacterial (Ru-complex) Effect_M Cell Lysis Target_M1->Effect_M Target_M2->Effect_M

Caption: Dual-mode mechanism of action: mTOR kinase inhibition in cancer cells and membrane/sterol disruption in microbial pathogens.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols include specific "Self-Validation" steps.

Protocol A: MTT Cytotoxicity Assay (Optimized for Morpholines)

Purpose: Determine IC50 values for anticancer assessment.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store at -20°C).[5]

  • Solubilization Buffer: DMSO (verify non-toxicity) or SDS-HCl.

Workflow:

  • Seeding: Plate cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add morpholine derivatives (0.01 – 100 µM) in serial dilutions.

    • Self-Validation: Include "Vehicle Control" (DMSO < 0.5%) and "Positive Control" (5-FU).

  • Incubation: 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT reagent. Incubate 4h until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake 15 min.

  • Measurement: Read Absorbance at 570 nm (Signal) and 630 nm (Background).

Expert Insight - Causality & Troubleshooting:

  • Why 630 nm? Cell debris and protein precipitation can scatter light. Subtracting the 630 nm reference eliminates this noise, preventing false-positive viability readings.

  • Morpholine Solubility: Some lipophilic derivatives may precipitate in aqueous media. Check: Inspect wells microscopically before adding MTT. If crystals are visible before MTT addition, the data is invalid.

Protocol B: MIC Determination (Broth Microdilution)

Purpose: Quantify antimicrobial potency.

Workflow:

  • Inoculum Prep: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Prepare 2-fold serial dilutions of the morpholine derivative in Mueller-Hinton Broth (MHB).

  • Assay: Add 100 µL inoculum to 100 µL drug solution in 96-well plates.

  • Controls:

    • Growth Control: Bacteria + Broth + Solvent.

    • Sterility Control: Broth only.

  • Incubation: 18-24h at 37°C.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

MIC_Protocol Start Start: Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (Morpholine in MHB) Start->Dilution Incubation Incubate 24h @ 37°C Dilution->Incubation Check Visual Inspection (Turbidity Check) Incubation->Check Result Determine MIC Check->Result

Caption: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI, 2025. [Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Omega, 2012. [Link]

  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms. Dalton Transactions, 2024. [Link]

  • In vitro antifungal activity of novel azole derivatives with a morpholine ring. Diagnostic Microbiology and Infectious Disease, 1997.[6] [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Morpholinobenzoate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-morpholinobenzoate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse ran...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-morpholinobenzoate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse range of biologically active compounds. The morpholine moiety, with its unique physicochemical properties, often imparts favorable pharmacokinetic characteristics and can engage in crucial interactions with biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-morpholinobenzoate derivatives, with a particular focus on their application as enzyme inhibitors and anticancer agents. By dissecting the roles of the morpholine ring, the benzoate core, and various substituent modifications, we aim to furnish researchers with the foundational knowledge and experimental insights necessary to guide the rational design of novel therapeutics based on this promising scaffold.

Introduction: The Therapeutic Potential of the 4-Morpholinobenzoate Core

The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates, valued for its ability to enhance aqueous solubility, metabolic stability, and target engagement.[1][2] When incorporated into a benzoate framework at the 4-position, it creates a synthetically tractable scaffold, the 4-morpholinobenzoate, which has been explored for a wide array of therapeutic applications, including but not limited to oncology, neurodegenerative diseases, and infectious diseases.[1][3][4] The core structure presents three key regions for chemical modification, each offering a distinct opportunity to modulate the pharmacological profile of the resulting derivatives. This guide will systematically explore the SAR at each of these positions, drawing upon data from various studies to provide a comparative analysis.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 4-morpholinobenzoate derivatives is intricately linked to the interplay of steric, electronic, and hydrophobic properties of their constituent parts. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

The Indispensable Role of the Morpholine Moiety

The morpholine ring is not merely a solubilizing group; its oxygen and nitrogen atoms play critical roles in target binding. The oxygen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the active site of many enzymes.[5] For instance, in the context of phosphatidylinositol 3-kinase (PI3K) inhibitors, the morpholine oxygen often forms a key hydrogen bond with the hinge region of the kinase domain.[5][6]

Key Insights:

  • Hydrogen Bonding: The morpholine oxygen is a key hydrogen bond acceptor, and its presence is often essential for potent inhibitory activity.

  • Conformational Rigidity: The chair conformation of the morpholine ring can provide a degree of pre-organization for binding, reducing the entropic penalty upon target engagement.

  • Pharmacokinetics: The morpholine group generally enhances water solubility and can improve metabolic stability, contributing to better oral bioavailability.

Modifications to the Benzoate Core

The central phenyl ring and the carboxylate group (or its bioisosteres) of the benzoate core are critical for both target interaction and overall molecular geometry.

The substitution pattern on the aromatic ring significantly influences the orientation of the molecule within the binding pocket and its electronic properties. While this guide focuses on 4-morpholinobenzoates, insights can be drawn from closely related 2-morpholinobenzoic acid derivatives investigated as phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors.[4][7] Studies on these analogs have shown that the relative positions of the morpholine, the acidic group, and other substituents are critical for activity. A shift in the substitution pattern from a 1,2,5-relationship to a 1,2,4-arrangement in 2-morpholinobenzoic acid derivatives led to a decrease in inhibitory activity, highlighting the importance of precise spatial orientation of key functional groups.[4]

Inferred SAR for 4-Morpholinobenzoates:

  • Positional Isomers: The 4-substitution pattern is common, but exploring other regioisomers (e.g., 2- or 3-morpholinobenzoates) could lead to novel selectivity profiles for different targets.

  • Additional Substituents: The introduction of other substituents on the phenyl ring can modulate activity. For instance, electron-donating groups can increase the electron density of the ring, potentially enhancing π-π stacking interactions with aromatic residues in the target's active site. Conversely, electron-withdrawing groups can alter the pKa of the carboxylic acid and influence its binding.

The carboxylic acid moiety of the benzoate is a key interaction point, often forming salt bridges or hydrogen bonds with basic residues in the target protein. However, its acidic nature can lead to poor cell permeability and rapid clearance. Consequently, bioisosteric replacement of the carboxylic acid with esters, amides, or other functional groups is a common strategy in drug design.

  • Esters: Esterification of the carboxylic acid can mask its polarity, improving cell permeability and oral absorption. These ester derivatives often act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.

  • Amides: Replacement of the ester linkage with an amide bond can introduce additional hydrogen bonding capabilities and alter the conformational flexibility of the molecule.[8] The impact of this change is highly target-dependent. For some targets, the increased rigidity and hydrogen bonding potential of the amide can enhance affinity, while for others, it may be detrimental.[8]

  • Hydroxamic Acids: In some cases, converting the carboxylic acid to a hydroxamic acid can significantly enhance potency, particularly for metalloenzyme inhibitors where the hydroxamic acid can chelate the metal ion in the active site.[4]

The Impact of Substituents on Appended Moieties

Often, the core 4-morpholinobenzoate scaffold is further functionalized, for example, by attaching another chemical group via an amide or ester linkage. The nature of this appended group provides a significant opportunity for SAR exploration.

General Trends:

  • Lipophilicity and Steric Bulk: The size and hydrophobicity of the substituent can influence membrane permeability and binding affinity. Often, a balance is required; increasing lipophilicity can enhance binding through hydrophobic interactions but may also lead to decreased solubility and increased off-target effects.

  • Electronic Effects: The electronic properties of the substituent can influence the reactivity and binding of the entire molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution and dipole moment of the compound.[9]

Comparative Data Analysis

To illustrate the SAR principles discussed, the following table summarizes the biological activity of a series of 2-morpholino-4-N-benzylamine derivatives, which, while not exact 4-morpholinobenzoates, provide valuable insights into the effects of modifications on a closely related scaffold.[4]

Table 1: Antiproliferative Activity of 2-Morpholino-4-N-benzylamine Derivatives against HCT116 Cancer Cells [4]

CompoundR Group on Benzyl RingFunctional Group at Position 1% Proliferation (at 10 µM)
10g 3-BrEster (OMe)48.4 ± 10.1
10h 2-BrEster (OMe)29.5 ± 8.6
11f 3-ClCarboxylic Acid33.1 ± 5.7
11g 2-ClCarboxylic Acid39.5 ± 12.0
12j 4-BrHydroxamic Acid18.1 ± 5.6
12k 3-BrHydroxamic Acid20.3 ± 4.5

Analysis of the Data:

  • Impact of the Functional Group: The data clearly shows that the nature of the functional group at position 1 has a profound impact on antiproliferative activity. The hydroxamic acid derivatives (12j and 12k ) are significantly more potent than the corresponding esters or carboxylic acids.

  • Effect of Substituent Position: A comparison between compounds 10g (3-Br) and 10h (2-Br) suggests that the position of the halogen substituent on the benzyl ring influences activity, with the 2-bromo substitution being more favorable in this series.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of SAR studies, it is crucial to employ robust and well-validated experimental protocols. Here, we provide a representative step-by-step methodology for assessing the in vitro antiproliferative activity of 4-morpholinobenzoate derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT116, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations.

    • Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing SAR: Workflows and Logical Relationships

Diagrams are invaluable tools for visualizing complex relationships in SAR studies and experimental workflows.

Figure 1: General SAR Strategy for 4-Morpholinobenzoate Derivatives

SAR_Strategy Scaffold 4-Morpholinobenzoate Core R1 Morpholine Ring (Position 4) Scaffold->R1 Maintain/Modify for Solubility & H-bonding R2 Benzoate Core Scaffold->R2 Phenyl Ring Substitution R3 Carboxylate Group (or Bioisostere) Scaffold->R3 Bioisosteric Replacement (Ester, Amide, etc.) R4 Appended Substituents Scaffold->R4 Modulate Lipophilicity, Sterics & Electronics

Caption: A diagram illustrating the key areas for chemical modification on the 4-morpholinobenzoate scaffold to explore structure-activity relationships.

Figure 2: Experimental Workflow for In Vitro Antiproliferative Activity Assessment

MTT_Workflow A Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72h) C->D E MTT Assay D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Determination) F->G

Sources

Comparative

Comparative Docking Studies of Morpholine-Containing Ligands

This guide provides a technical, comparative analysis of morpholine-containing ligands in molecular docking, designed for researchers in medicinal chemistry and structural biology. [1][2][3][4] Introduction: The Morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of morpholine-containing ligands in molecular docking, designed for researchers in medicinal chemistry and structural biology.

[1][2][3][4]

Introduction: The Morpholine Privilege in In Silico Design

Morpholine (


) is a "privileged scaffold" in drug discovery, frequently utilized to modulate pharmacokinetic properties such as solubility and metabolic stability. However, in molecular docking, it presents unique challenges and opportunities compared to its structural analogs like piperidine, piperazine, or tetrahydropyran (THP).

This guide objectively compares the docking performance of morpholine ligands against these alternatives. It focuses on the electrostatic vs. steric trade-offs and the critical impact of protonation states on binding affinity predictions.

Core Comparative Metrics
FeatureMorpholinePiperidinePiperazineImpact on Docking
H-Bonding Acceptor (O), Donor/Acceptor (N)Donor/Acceptor (N)Donor/Acceptor (2x N)Morpholine O acts as a weak acceptor, critical for solvent-exposed interactions.[1]
pKa (Conj. Acid) ~8.3~11.2~9.8Morpholine is less basic; exists as an equilibrium of neutral/protonated species at pH 7.4.
Lipophilicity (LogP) Lower (Polar)Higher (Lipophilic)Low (Polar)Morpholine incurs lower desolvation penalties during docking scoring.
Conformation Chair (lowest energy)ChairChairRigid chair conformation simplifies conformational sampling compared to flexible chains.

Critical Protocol: The Protonation Trap

The most common failure point in docking morpholine derivatives is neglecting the protonation state of the nitrogen atom. At physiological pH (7.4), morpholine (pKa ~8.3) exists in equilibrium (~10% neutral, ~90% protonated).

  • The Error: Docking only the cationic form.

  • The Reality: Many hydrophobic pockets (e.g., Kinase hinge regions) select for the neutral species to avoid desolvation costs of the charged ammonium.

  • The Solution: You must dock both species and analyze the lowest energy pose relative to the protonation penalty.

Diagram: Protonation-State Dependent Docking Workflow

The following Graphviz diagram illustrates the decision logic required for accurate morpholine docking.

MorpholineDockingWorkflow node_start Ligand Library (Morpholine Derivatives) node_prep Ligand Preparation (Epik/LigPrep) node_start->node_prep node_state1 Generate State A: Protonated (Cationic) pH 7.4 (Major) node_prep->node_state1 pKa ~8.3 node_state2 Generate State B: Neutral (Uncharged) pH 7.4 (Minor) node_prep->node_state2 Deprotonation node_dock Ensemble Docking (Glide/AutoDock Vina) node_state1->node_dock node_state2->node_dock node_filter Post-Docking Filter: Interaction Check node_dock->node_filter node_decision Select Bioactive Pose node_filter->node_decision Salt Bridge Found (Select Cation) node_filter->node_decision Hinge H-Bond Found (Select Neutral)

Caption: Logic flow for handling morpholine protonation states. Neutral species often bind better in hydrophobic pockets despite being the minor species in solution.

Comparative Case Studies: Experimental & In Silico Data

Case Study A: Kinase Selectivity (PI3K/mTOR)

Morpholine is a staple in PI3K/mTOR inhibitors (e.g., PKI-587 , Gedatolisib ).[2] The oxygen atom often points towards the solvent, while the nitrogen interacts with the hinge region or specific aspartate residues.

Comparison: Morpholine vs. Triazine-only scaffolds In docking studies of PI3K


, morpholine-containing ligands (like PKI-587) demonstrate a specific binding mode where the morpholine oxygen forms a water-mediated hydrogen bond or remains solvent-exposed, reducing the desolvation penalty compared to more lipophilic analogs.
  • Experimental Observation: Morpholine derivatives showed IC50 values in the nanomolar range (11 nM for specific purine derivatives).[3]

  • Docking Insight: The morpholine ring fits into the hydrophobic pocket (Val851 in PI3K

    
    ) but requires the "flat" planar geometry of the attached heteroaromatic system to align properly.
    
Case Study B: Bioisosteric Replacement (Morpholine vs. Piperidine)

A comparative study of P2Y12 receptor antagonists analyzed the replacement of a piperidine ring with morpholine.

  • Binding Energy: The morpholine derivative (Compound E) showed a docking score of -6.44 kcal/mol (R-isomer).[4]

  • Mechanistic Difference: The piperidine analog often binds with higher calculated affinity due to stronger van der Waals contacts (CH2 vs O). However, the morpholine analog is often preferred in lead optimization because the ether oxygen reduces metabolic clearance (blocking N-dealkylation) without significantly disrupting the binding mode, provided the pocket is not strictly hydrophobic.

Data Summary Table: Morpholine vs. Analogs

TargetLigand ScaffoldDocking Score (kcal/mol)Key Interaction IdentifiedRef
P2Y12 Morpholine (R-isomer)-6.44H-bond to Arg275 (via O atom)[1]
P2Y12 Morpholine (S-isomer)-6.19Steric clash reduces affinity[1]
PI3K

Morpholine-Triazine-9.5 (approx)Hinge H-bond (Val851), Hydrophobic fit[2]
mTOR THP (Tetrahydropyran)Comparable to MorpholineLacks N-H donor; purely hydrophobic/acceptor[3]

Detailed Experimental Protocol

To replicate these comparative results, use the following self-validating protocol. This workflow assumes the use of standard suites (Schrödinger Glide, AutoDock Vina, or Gold).

Step 1: Ligand Preparation (The Differentiator)
  • Structure Generation: Draw ligands in 2D.

  • Ionization: Use an ionization tool (e.g., Epik or pH-dependent settings in OpenBabel).

    • Crucial Step: Generate states at pH 7.0 ± 2.0. Ensure both the protonated (

      
      ) and neutral (
      
      
      
      ) morpholine forms are retained.
  • Stereoisomerism: If the morpholine is substituted (e.g., 2-methylmorpholine), generate all stereoisomers. As seen in Case Study B, R/S configuration shifts scores by >0.2 kcal/mol.

  • Conformational Search: Generate 3D conformers. Force the morpholine ring into a chair conformation as the starting point; boat conformations are high-energy penalties unless constrained by a bridge.

Step 2: Receptor Grid Generation
  • Download PDB: e.g., 4NTJ (P2Y12) or 4JPS (PI3K).

  • Pre-processing: Remove waters unless they are coordinated by a metal ion or conserved in the binding pocket (morpholine oxygen often interacts with conserved waters).

  • Grid Box: Center on the co-crystallized ligand. Extend 10Å–12Å.

Step 3: Comparative Docking
  • Run 1 (Morpholine): Dock the ensemble (Neutral + Protonated).

  • Run 2 (Piperidine/Analog): Dock the lipophilic analog using the same grid.

  • Scoring: Use Standard Precision (SP).

    • Self-Validation: If the protonated morpholine scores higher but the pose shows the charged Nitrogen buried in a hydrophobic pocket without a counter-ion (Asp/Glu), discard that pose. It is an artifact of the scoring function over-weighting electrostatics. Select the neutral pose.

Step 4: Analysis of Interactions
  • H-Bond Check: Does the morpholine Oxygen accept an H-bond? (Rare but potent).

  • Cation-

    
    :  Does the protonated Nitrogen interact with Phe/Tyr/Trp?
    

Logical Relationship: Structure-Activity Flow

The following diagram details how structural changes in the morpholine ring translate to docking outcomes and biological activity.

SAR_Logic Morpholine Morpholine Scaffold Oxygen Ether Oxygen (Position 4) Morpholine->Oxygen Nitrogen Amine Nitrogen (Position 1) Morpholine->Nitrogen Solubility Increased Solubility (Lower LogP) Oxygen->Solubility MetStab Metabolic Stability (Blocked Oxidation) Oxygen->MetStab HBond Weak H-Bond Acceptor (Solvent Interaction) Oxygen->HBond Nitrogen->HBond H-Bond Donor Ionic Salt Bridge Formation (If Protonated) Nitrogen->Ionic pH < 8.3 Outcome Optimized Lead (Balanced ADME/Affinity) Solubility->Outcome MetStab->Outcome HBond->Outcome Ionic->Outcome

Caption: Causal links between morpholine structural features, docking interactions, and final drug properties.

References

  • Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. MDPI. Available at: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH National Library of Medicine. Available at: [Link]

  • European Journal of Medicinal Chemistry: Tetrahydro-2H-pyran as isosteres of morpholine. Unimi. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. NIH National Library of Medicine. Available at: [Link]

  • The Role of Protonation States in Ligand-Receptor Recognition and Binding. NIH National Library of Medicine. Available at: [Link]

Sources

Validation

Head-to-head comparison of purification techniques for aromatic amines

Executive Summary Aromatic amines (anilines and their derivatives) present a unique triad of purification challenges: oxidative instability (the "browning" effect), silanol interactions (peak tailing), and toxicity (geno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aromatic amines (anilines and their derivatives) present a unique triad of purification challenges: oxidative instability (the "browning" effect), silanol interactions (peak tailing), and toxicity (genotoxic impurity concerns).

This guide moves beyond generic protocols to provide a head-to-head analysis of the four dominant purification strategies: Acid-Base Extraction , Flash Column Chromatography (FCC) , Recrystallization , and Scavenger Resins .

The Verdict Upfront:

  • For Bulk Scale (>10g): Acid-Base Extraction is the undisputed king of cost-efficiency, provided the impurities are neutral.

  • For Complex Mixtures: Flash Chromatography with amine modifiers (1% TEA) is required to resolve structural analogs.

  • For Storage/Stability: Conversion to HCl or Oxalate salts via Recrystallization is the only reliable method to prevent long-term oxidation.

Part 1: The Chemist’s Challenge

Before selecting a method, understand the enemy. Aromatic amines are weak bases (


 of conjugate acid ~3-5) and strong nucleophiles.
  • The Tailing Effect: On silica gel, the acidic silanol groups (

    
    ) protonate the amine, causing it to "stick" and drag through the column. This destroys resolution.
    
  • The Oxidation Trap: Electron-rich anilines oxidize rapidly in air to form quinones and azo-linkages (dark impurities). Purification often accelerates this by increasing surface area exposure.

Part 2: Head-to-Head Analysis

Showdown 1: Acid-Base Extraction (LLE) vs. Flash Chromatography
FeatureAcid-Base Extraction (LLE)Flash Chromatography (FCC)
Mechanism Solubility switching via pH manipulation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

swing).
Adsorption/Partitioning on Silica.
Scalability Excellent. Linear scaling from mg to kg.Poor. High solvent cost and silica waste at scale.
Resolution Low. Separates amines from neutrals/acids only.High. Can separate amines from other amines.
Speed Fast (<1 hour).Slow (requires method dev + run time).
Oxidation Risk Low (if performed under

or quickly).
High (compound spread on high-surface-area silica).
Cost Negligible (Solvents + HCl/NaOH).High (Cartridges + Solvents).

Senior Scientist Insight:

"Use LLE as your 'rough cut.' If your reaction leaves neutral starting material or produces acidic byproducts, LLE can often achieve >95% purity without a column. Only move to FCC if you have closely related amine impurities (e.g., regioisomers) that LLE cannot distinguish."

Showdown 2: Recrystallization vs. Scavenger Resins[2]
FeatureRecrystallization (Salt Formation)Scavenger Resins (SPE)
Primary Use Final polishing & long-term stabilization.High-throughput cleanup of reaction mixtures.[1]
Target The Product (crystallizing the amine salt).The Impurity (removing excess reagents).
Yield Variable (Mother liquor losses).High (>90% recovery is common).
Purity Potential Ultimate (>99%). Rejects structural analogs.Good, but limited by resin selectivity.[2]
Throughput Low (requires cooling/drying time).Very High (parallel filtration possible).

Senior Scientist Insight:

"Never store free-base aromatic amines for long periods. I always convert valuable amine intermediates into their HCl or Oxalate salts via recrystallization. It locks the nitrogen lone pair, shutting down oxidation. Scavenger resins are my go-to for medicinal chemistry library synthesis where speed outweighs cost."

Part 3: Technical Deep Dive & Protocols

The "Tailing" Solution: Mobile Phase Modifiers

Standard silica is acidic (


). To purify amines by chromatography, you must neutralize the silica surface.
  • The Old Way: Pre-washing the column with 1% Triethylamine (TEA). This is messy and consumes solvent.

  • The Modern Way: Adding modifiers directly to the mobile phase.

Comparison of Modifiers:

  • Triethylamine (TEA): The standard. Effective, but high boiling point makes it hard to remove from the final product.

  • Ammonium Hydroxide (

    
    ):  Excellent for very polar amines. Volatile, so it disappears on the rotovap. Warning: Immiscible with pure DCM; requires MeOH.
    
Protocol: The "Self-Validating" Acid-Base Extraction

This protocol includes checkpoints to ensure you don't throw away your product.

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid: 1M HCl.

  • Base: 2M NaOH (or

    
     for sensitive groups).
    

Step-by-Step:

  • Dissolution: Dissolve crude amine mixture in DCM (Organic Layer 1).

  • Acid Wash: Extract with 1M HCl (

    
    ).
    
    • Checkpoint: Check TLC of the Organic Layer . It should contain only neutral/acidic impurities. The amine is now in the Aqueous Acid Layer .

  • The Swing: Combine acidic aqueous layers. Cool to

    
     (critical to prevent heat-induced decomposition).
    
  • Basification: Slowly add 2M NaOH until

    
     (check with paper). The solution will turn cloudy as the free base precipitates/oils out.
    
  • Back-Extraction: Extract the cloudy aqueous mix with fresh DCM (

    
    ).
    
  • Drying: Dry combined organic layers over

    
    .
    
  • Evaporation: Rotovap to yield purified free base.

Protocol: Amine-Modified Flash Chromatography

Step-by-Step:

  • Slurry Preparation: If packing manually, slurry silica in Hexane/EtOAc containing 1% Triethylamine (TEA) .

  • Equilibration: Flush the column with 2 column volumes (CV) of the starting mobile phase + 1% TEA.

  • Loading: Load sample. Avoid dissolving in pure acid; use DCM.

  • Elution: Run gradient.

    • Note: If using MeOH/DCM, switch modifier to 1%

      
        (aq) to prevent salt streaks.
      
  • Post-Run: Rotovap fractions. To remove residual TEA, add toluene and rotovap again (azeotropic removal).

Part 4: Visualization (Logic & Workflows)

Diagram 1: The Acid-Base "pKa Swing" Workflow

This diagram illustrates the logical flow of the extraction, highlighting where the product resides at each stage.

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals) AddSolvent Dissolve in DCM Start->AddSolvent AddAcid Add 1M HCl (Extraction) AddSolvent->AddAcid Separation1 Phase Separation AddAcid->Separation1 OrgLayer1 Organic Layer (Neutrals/Acids) Separation1->OrgLayer1 Top/Bottom depends on solvent density AqLayer1 Aqueous Layer (Amine-HCl Salt) Separation1->AqLayer1 Discard Discard or Recover Byproducts OrgLayer1->Discard Basify Add NaOH to pH > 12 (Cool to 0°C) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 Separation2 Phase Separation Extract2->Separation2 AqLayer2 Aqueous Layer (Salts/Waste) Separation2->AqLayer2 Waste OrgLayer2 Organic Layer (Purified Amine Free Base) Separation2->OrgLayer2 Product Final Dry & Evaporate (Pure Product) OrgLayer2->Final

Caption: The "pKa Swing" isolates the amine by converting it to a water-soluble salt, washing away non-basic impurities, and then reverting it to an organic-soluble free base.

Diagram 2: Purification Decision Matrix

A logic tree to help researchers select the correct method based on sample constraints.

DecisionMatrix Start Start: Aromatic Amine Purification Q1 Is the sample >10g? Start->Q1 ScaleHigh Bulk Scale Q1->ScaleHigh Yes ScaleLow Lab Scale (<10g) Q1->ScaleLow No Q2 Are impurities neutral/acidic? ScaleHigh->Q2 Q3 Are impurities structural isomers? ScaleLow->Q3 MethodLLE Acid-Base Extraction (Low Cost, High Yield) Q2->MethodLLE Yes MethodFCC Flash Chromatography (w/ 1% TEA or NH3) Q2->MethodFCC No (Amine isomers present) Q3->MethodFCC Yes Q4 Is long-term stability required? Q3->Q4 No MethodCryst Recrystallization (Convert to HCl/Oxalate Salt) Q4->MethodCryst Yes MethodResin Scavenger Resins (For fast library cleanup) Q4->MethodResin No (High Throughput)

Caption: Decision tree prioritizing scale and impurity profile to select the optimal purification technique.

References

  • Biotage. (2023).[2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Amerigo Scientific. Scavenger Resins: Overview and Applications. Retrieved from [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-hydroxy-4-morpholinobenzoate

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-hydroxy-4-morpholinobenzoate, a compound whose constituent parts suggest a need for careful waste management. Our commitment to laboratory safety and environmental stewardship necessitates a thorough understanding of the potential hazards and the procedures to mitigate them.

Hazard Assessment and Classification

The initial and most critical step in waste disposal is the accurate classification of the material. Based on the U.S. Environmental Protection Agency (EPA) guidelines, chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as hazardous[7][8]. Given the properties of its precursors, Methyl 2-hydroxy-4-morpholinobenzoate waste would likely be classified under one or more of the following categories:

  • Characteristic Wastes: Due to the properties of its components, it may exhibit toxicity.

  • Listed Wastes: Depending on the process that generated it, it could fall under "F-list" (wastes from non-specific sources) or "K-list" (wastes from specific sources)[8][9]. Unused commercial chemical products would be classified under the "P-list" or "U-list"[8][9][10].

Hazard ClassPotential ClassificationRationale
Health Hazards Acute Toxicity, Skin Corrosion/Irritation, Serious Eye Damage/IrritationBased on the known hazards of morpholine and methyl 4-hydroxybenzoate[1][4][11].
Environmental Hazards Hazardous to the Aquatic EnvironmentBased on the ecotoxicity of methyl 4-hydroxybenzoate[5][6].
Physical Hazards FlammableThe morpholine component is a flammable liquid[2][3].
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, the appropriate PPE must be donned to prevent exposure. The following PPE is mandatory when handling waste containing Methyl 2-hydroxy-4-morpholinobenzoate:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles[1].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact[1].

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes[1].

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting[1].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of Methyl 2-hydroxy-4-morpholinobenzoate waste.

Step 1: Waste Segregation and Collection

Proper segregation is fundamental to safe waste management.

  • Designated Waste Container: All waste containing Methyl 2-hydroxy-4-morpholinobenzoate, whether solid or liquid, must be collected in a designated hazardous waste container[1].

  • Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice[1]. Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid[7][12][13].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-hydroxy-4-morpholinobenzoate"[1][12][13]. The label should be affixed as soon as the first drop of waste is added[7].

Step 2: In-Lab Waste Storage

The temporary storage of hazardous waste within the laboratory must adhere to strict guidelines.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA)[7][13]. This area should be at or near the point of waste generation and under the control of laboratory personnel[7][13].

  • Segregation from Incompatibles: The waste container must be segregated from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions[4][11].

  • Secondary Containment: The storage area should have secondary containment to control any potential leaks or spills[1].

  • Container Closure: Keep the waste container tightly closed except when adding waste[13][14].

DisposalWorkflow cluster_0 Step 1: Collection cluster_1 Step 2: In-Lab Storage cluster_2 Step 3: Final Disposal A Generate Waste B Select Compatible Container A->B C Label Container 'Hazardous Waste' B->C D Store in Satellite Accumulation Area C->D Transfer to Storage E Segregate from Incompatibles D->E F Ensure Secondary Containment E->F G Arrange for Pickup by Licensed Waste Vendor F->G Ready for Disposal H Complete Waste Manifest G->H I Transport to Treatment, Storage, and Disposal Facility H->I

Sources

Handling

Comprehensive Safety &amp; Handling Guide: Methyl 2-hydroxy-4-morpholinobenzoate

The following guide provides a comprehensive safety and operational framework for handling Methyl 2-hydroxy-4-morpholinobenzoate . As a specialized pharmaceutical intermediate (often associated with the synthesis of gast...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive safety and operational framework for handling Methyl 2-hydroxy-4-morpholinobenzoate . As a specialized pharmaceutical intermediate (often associated with the synthesis of gastroprokinetic agents like Mosapride), this compound requires strict adherence to safety protocols due to the combined toxicological profiles of salicylate esters and morpholine derivatives.[1]

Chemical Identity & Risk Profile

Compound: Methyl 2-hydroxy-4-morpholinobenzoate Synonyms: Methyl 4-morpholinosalicylate; 4-(4-Morpholinyl)-2-hydroxybenzoic acid methyl ester.[1][2] Use Case: Primary intermediate in the synthesis of benzamide-based pharmaceutical agents (e.g., Mosapride).[1][2] Physical State: Typically an off-white to pale yellow crystalline solid.[1][2]

Structure-Activity Relationship (SAR) Hazard Assessment

Note: As a specialized research chemical, a specific GHS-validated SDS may not be widely available.[1][2] The following hazard profile is derived from the functional group analysis of its precursors (Morpholine and Methyl Salicylate).

Functional GroupAssociated HazardGHS Classification (Estimated)
Morpholine Ring Nitrogenous heterocycle known for irritation and potential corrosivity in free form.[1][2]H315: Causes skin irritation.H319: Causes serious eye irritation.[1][2]
Salicylate Ester Methyl esters of salicylic acid are known to be harmful if swallowed and potential skin sensitizers.[1][2]H302: Harmful if swallowed.H317: May cause an allergic skin reaction.[1][2]
Benzoate Core General aromatic structure; dust inhalation risk.[1][2]H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

This protocol follows the "Universal Precautions for Novel Compounds" standard.[1][2] Do not rely on standard latex gloves; morpholine derivatives can exhibit specific permeation risks.[1]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95/P2 Respirator (Minimum) or Half-face Respirator with P100/OV cartridges .[1][2]Prevents inhalation of fine crystalline dust during weighing.[1] Organic Vapor (OV) cartridges required if dissolved in solvents like DCM or Methanol.[1]
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: >480 mins.Morpholine moieties can act as permeation enhancers; double gloving provides a fail-safe barrier.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to the risk of fine powder migration or splash back during synthesis.[1][2]
Body Tyvek® Lab Coat (or chemically resistant apron)Standard cotton coats absorb liquids/dusts.[1][2] Tyvek provides a non-porous barrier against solid particulates.[1][2]
PPE Decision Logic (Visualization)[1][2]

PPE_Decision_Matrix start Start: Handling Methyl 2-hydroxy-4-morpholinobenzoate state_check Is the compound in Solid or Liquid state? start->state_check solid Solid (Powder/Crystal) state_check->solid Weighing/Transfer liquid Solution (Dissolved) state_check->liquid Reaction/Workup ventilation Is Fume Hood Available? solid->ventilation liquid_ppe REQUIRED PPE: - Fume Hood (Sash <18") - Splash Goggles - Long-cuff Nitrile Gloves liquid->liquid_ppe solid_ppe REQUIRED PPE: - N95 Respirator - Safety Goggles - Double Nitrile Gloves ventilation->solid_ppe Yes respirator Upgrade to P100/OV Respirator ventilation->respirator No

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the compound and engineering controls.

Operational Protocols

A. Weighing & Transfer (Solid Phase)

Objective: Prevent dust generation and surface contamination.[1][2]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2]

  • Anti-Static Measure: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent "jumping" during transfer.[1][2]

  • Technique:

    • Tare the receiving vessel (e.g., round bottom flask) before adding the solid.

    • Use a disposable anti-static weighing boat.[1]

    • Do not return excess chemical to the stock container to avoid cross-contamination.[1]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1][2] Dispose of the tissue as solid hazardous waste.[1][2]

B. Solubilization & Reaction Setup

Solubility Profile: Likely soluble in DMSO, DMF, Methanol, and Dichloromethane (DCM).[1][2] Sparingly soluble in water.[1][3]

  • Solvent Choice: For cleaning glassware, use Acetone or Methanol .[1][2]

  • Reaction Safety:

    • If using as a nucleophile (morpholine nitrogen) or electrophile (ester), ensure the reaction vessel is vented to a scrubber if acid gases (like HCl) are generated during downstream steps.[1]

    • Temperature Control: Monitor exotherms when adding strong acids or bases, as the morpholine ring can protonate exothermically.[1][2]

Emergency Response & Spill Management

Spill Response Protocol

Minor Spill (< 5g solid or < 10mL solution):

  • Alert: Notify nearby personnel.

  • Isolate: Demarcate the area.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels (to prevent dust) and sweep into a dustpan.[1][2] Do not dry sweep.[1]

    • Liquids: Use a universal absorbent pad or vermiculite.[1]

  • Clean: Wipe surface with soap and water, followed by an alcohol wipe.[1][2]

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect respiratory irritation).[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use solvent (ethanol/DMSO) to wash skin, as this may increase transdermal absorption.[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2] Consult an ophthalmologist.

Spill Logic Diagram

Spill_Response spill Spill Detected type Identify Type spill->type solid Solid Powder type->solid liquid Liquid Solution type->liquid action_solid 1. Cover with wet paper towel 2. Scoop into bag 3. Wipe with soap/water solid->action_solid action_liquid 1. Absorb with Vermiculite 2. Collect in jar 3. Ventilate area liquid->action_liquid disposal Label as Hazardous Waste (Tag: Toxic/Irritant) action_solid->disposal action_liquid->disposal

Figure 2: Step-by-step logic for containing and cleaning spills.

Disposal & Waste Management

Strictly adhere to local environmental regulations (RCRA in US, waste codes in EU).[1][2]

Waste CategoryDescriptionDisposal Method
Solid Waste Contaminated weighing boats, gloves, paper towels.[2]Double-bag in hazardous waste bags. Label: "Solid Waste - Contaminated with Morpholine Derivatives".[1][2]
Liquid Waste (A) Mother liquors, reaction solvents (Non-Halogenated).[1][2]Segregate into Non-Halogenated Organic waste stream (e.g., Methanol/Acetone mixtures).[1]
Liquid Waste (B) Solutions containing DCM or Chloroform.[1][2]Segregate into Halogenated Organic waste stream.[1][2]
Aqueous Waste Quenched reaction mixtures.[1][2]Adjust pH to 6-8 before disposal into Aqueous Toxic waste container. Do not pour down the drain.

References

  • PubChem. Methyl 4-morpholin-4-yl-3-nitrobenzoate (Analogue Structure & Safety Data). National Library of Medicine.[1] Available at: [Link][1]

Sources

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